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  • Product: N-Cbz-D-norleucine 4-nitrophenyl ester

Core Science & Biosynthesis

Foundational

what is N-Cbz-D-norleucine 4-nitrophenyl ester

An In-Depth Technical Guide to N-Cbz-D-norleucine 4-nitrophenyl ester: Properties, Synthesis, and Core Applications Abstract N-Carbobenzyloxy-D-norleucine 4-nitrophenyl ester, commonly abbreviated as Z-D-Nle-ONp, is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Cbz-D-norleucine 4-nitrophenyl ester: Properties, Synthesis, and Core Applications

Abstract

N-Carbobenzyloxy-D-norleucine 4-nitrophenyl ester, commonly abbreviated as Z-D-Nle-ONp, is a specialized amino acid derivative of significant utility in the fields of biochemistry, medicinal chemistry, and drug development. This guide provides a comprehensive technical overview of its core attributes, synthesis, and multifaceted applications. The molecule's design, featuring an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group and a C-terminal 4-nitrophenyl (ONp) ester, endows it with a dual functionality. The Cbz group offers robust, orthogonal protection essential for complex peptide synthesis strategies, while the 4-nitrophenyl ester serves as an activated leaving group, facilitating efficient peptide bond formation and acting as a chromogenic reporter in enzymatic assays. This document delves into the mechanistic underpinnings of these functions and furnishes field-proven protocols for its application, serving as a vital resource for researchers leveraging this versatile reagent.

Part 1: Core Chemical & Physical Properties

The efficacy of Z-D-Nle-ONp stems directly from its chemical architecture. It is a derivative of D-norleucine, a non-proteinogenic amino acid and an isomer of leucine. This structure is strategically modified with two key functional groups that dictate its reactivity and applications.

  • N-terminal Benzyloxycarbonyl (Cbz) Group : Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry.[1] Its primary function is to protect the α-amino group from unwanted reactions during peptide chain elongation. A key advantage of the Cbz group is its orthogonality; it is stable under the basic conditions used to remove the Fmoc group and the acidic conditions for Boc group removal, making it invaluable for synthesizing complex peptides with specific side-chain modifications.[1]

  • C-terminal 4-Nitrophenyl (ONp) Ester : This moiety "activates" the carboxylic acid. The electron-withdrawing nitro group makes the 4-nitrophenolate anion an excellent leaving group. This significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by an amino group, thereby driving the formation of a peptide bond.[2][3] Furthermore, the released 4-nitrophenol is a chromophore, a property exploited in enzyme kinetics.[4][5]

Caption: Chemical structure of N-Cbz-D-norleucine 4-nitrophenyl ester.

Table 1: Physicochemical Properties of N-Cbz-D-norleucine 4-nitrophenyl ester

PropertyValueSource(s)
Synonyms Z-D-Nle-ONp, Z-D-2-aminohexanoic acid 4-nitrophenyl ester[6]
CAS Number 31062-20-1[6]
Molecular Formula C₂₀H₂₂N₂O₆[6]
Molecular Weight 386.4 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 69 - 72 °C[6]
Optical Rotation [α]²⁴D = +28 ± 2° (c=1 in DMF)[6]
Storage Conditions 0 - 8 °C, protect from moisture[6][7]

Part 2: Synthesis and Quality Control

The synthesis of Z-D-Nle-ONp is a well-established two-step process that chemical professionals can readily perform. The causality behind this workflow is to first protect the reactive amine and then activate the carboxyl group for subsequent coupling reactions.

  • N-terminal Protection : The synthesis begins with the protection of the amino group of D-norleucine. This is typically achieved via a Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl) under alkaline aqueous conditions.[8] The base neutralizes the HCl byproduct, driving the reaction to completion.

  • C-terminal Activation : The resulting N-Cbz-D-norleucine is then esterified with 4-nitrophenol. This reaction is commonly mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent like dichloromethane (DCM).[9][10] DCC activates the carboxylic acid, allowing for nucleophilic attack by the hydroxyl group of 4-nitrophenol.

synthesis_workflow D_Norleucine D-Norleucine Step1 N-Protection (Cbz-Cl, Base) D_Norleucine->Step1 Cbz_Nle N-Cbz-D-norleucine Step1->Cbz_Nle Step2 C-Activation (4-Nitrophenol, DCC) Cbz_Nle->Step2 Final_Product N-Cbz-D-norleucine 4-nitrophenyl ester Step2->Final_Product enzyme_assay Principle of Chromogenic Assay Substrate Z-D-Nle-ONp (Colorless) Enzyme Esterase / Protease Substrate->Enzyme Products Z-D-Nle-OH + 4-Nitrophenolate (Yellow, A₄₀₅ₙₘ) Enzyme->Products Spectro Spectrophotometer (Monitor A₄₀₅ₙₘ vs. Time) Products->Spectro Detection

Sources

Exploratory

N-Cbz-D-norleucine 4-nitrophenyl ester chemical properties

Executive Summary N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) is a highly specialized, activated amino acid derivative used primarily as a suicide substrate or active-site titrant in enzymology. Unlike its L-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) is a highly specialized, activated amino acid derivative used primarily as a suicide substrate or active-site titrant in enzymology. Unlike its L-isomer counterpart—which serves as a standard chromogenic substrate for measuring turnover rates of serine proteases (e.g., Chymotrypsin, Subtilisin)—the D-isomer is engineered to exploit the stereochemical selectivity of these enzymes.

By combining a highly reactive leaving group (p-nitrophenol) with a non-natural D-amino acid backbone, this compound rapidly acylates the enzyme active site but resists deacylation. This unique "fast-on, slow-off" kinetic profile makes it an indispensable tool for quantifying functional active sites in enzyme preparations, distinct from total protein concentration.

Chemical Identity & Physicochemical Profile

PropertyData
Systematic Name 4-nitrophenyl (2R)-2-{[(benzyloxy)carbonyl]amino}hexanoate
Common Abbreviations Z-D-Nle-ONp, Cbz-D-Nle-ONp
CAS Number 31062-20-1
Molecular Formula

Molecular Weight 386.40 g/mol
Melting Point 69 – 72 °C
Appearance White to off-white crystalline solid
Optical Rotation

(c=1 in DMF)
Solubility Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane.[1][2][3][4] Insoluble in water.
Storage -20°C, Desiccated (Hydrolysis sensitive)

Mechanistic Reactivity: The "Burst" Kinetic Principle

The utility of Z-D-Nle-ONp relies on the Acyl-Enzyme Intermediate mechanism common to serine proteases. The reaction proceeds in two distinct phases:[5][6]

  • Acylation (Burst Phase): The nucleophilic Serine-195 hydroxyl group of the enzyme attacks the activated ester. The p-nitrophenol (ONp) group is an excellent leaving group, facilitating rapid formation of the acyl-enzyme complex. This releases p-nitrophenolate, which is intensely yellow (

    
    ), creating an immediate "burst" of color.
    
  • Deacylation (Stalled Phase): Normally, a water molecule would hydrolyze the acyl-enzyme bond to regenerate the free enzyme. However, because the substrate possesses the D-configuration , the side chain is oriented incorrectly within the enzyme's hydrophobic pocket (S1 subsite). This steric mismatch drastically inhibits the approach of the hydrolytic water molecule, effectively "freezing" the enzyme in the acylated state.

Mechanism of Action Diagram

G Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·S) Enzyme->Complex + Substrate Substrate Z-D-Nle-ONp (Substrate) Substrate->Complex AcylEnzyme Acyl-Enzyme (Trapped D-Isomer) Complex->AcylEnzyme Fast Acylation (k2) Product1 p-Nitrophenol (Yellow Burst) Complex->Product1 Release AcylEnzyme->Enzyme Extremely Slow Deacylation (k3 ≈ 0) Product2 N-Cbz-D-Norleucine (Acid) AcylEnzyme->Product2 Hydrolysis

Figure 1: Kinetic pathway showing the rapid acylation and subsequent trapping of the enzyme by the D-isomer substrate.

Experimental Protocol: Active Site Titration

This protocol allows for the determination of the operational molarity of an enzyme solution, which often differs from the molarity calculated by weight due to autolysis or inactive protein fractions.

Reagents Preparation
  • Stock Solution: Dissolve Z-D-Nle-ONp in dry Acetonitrile or DMSO to a concentration of 10–20 mM. Note: Prepare fresh. The ester is moisture sensitive.

  • Buffer: 0.1 M Phosphate buffer or Tris-HCl, pH 7.0–8.0. (pH 8.0 maximizes the extinction coefficient of the released p-nitrophenolate).

Assay Workflow
  • Baseline: Place 2.9 mL of Buffer into a quartz cuvette.

  • Enzyme Addition: Add a known volume of enzyme solution (e.g., Chymotrypsin, ~10-50 µM final conc).

  • Initiation: Add 10-50 µL of Z-D-Nle-ONp Stock (ensure [S] > 10 × [E] for pseudo-first-order conditions).

  • Measurement: Immediately monitor Absorbance at 400-410 nm .

  • Analysis: You will observe a rapid increase in absorbance (the burst) followed by a near-flat plateau (zero slope).

Calculation:



  • 
    : Amplitude of the initial burst.
    
  • 
    : Molar extinction coefficient of p-nitrophenolate (approx. 18,300 
    
    
    
    at pH 8.0).
  • 
    : Path length (1 cm).
    
Workflow Diagram

Workflow Step1 Solubilize Z-D-Nle-ONp (in DMSO/MeCN) Step4 Inject Substrate (Excess) Rapid Mixing (< 2s) Step1->Step4 Step2 Prepare Spectrophotometer (410 nm, pH 8.0 Buffer) Step3 Add Enzyme Solution (Equilibrate) Step2->Step3 Step3->Step4 Step5 Record Absorbance vs Time Step4->Step5 Step6 Extrapolate Linear Phase to Time Zero Step5->Step6 Result Calculate Active Site Conc. (Burst Amplitude) Step6->Result

Figure 2: Step-by-step workflow for determining enzyme active site concentration using Z-D-Nle-ONp.

Synthesis & Purification Methodology

If commercial sourcing is unavailable, the compound can be synthesized via standard coupling chemistry.

Reaction Scheme:



  • Coupling: Dissolve N-Cbz-D-Norleucine (1 eq) and p-nitrophenol (1.1 eq) in anhydrous Ethyl Acetate or DMF at 0°C.

  • Activation: Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise.

  • Incubation: Stir at 0°C for 1 hour, then at room temperature overnight. The byproduct Dicyclohexylurea (DCU) will precipitate.

  • Filtration: Filter off the DCU precipitate.

  • Workup: Wash the filtrate with 5%

    
     (to remove excess phenols), water, and brine. Dry over 
    
    
    
    .
  • Recrystallization: Evaporate solvent. Recrystallize the residue from Ethanol/Hexane to yield white needles.

Safety & Handling

  • Hazards: The compound hydrolyzes to release p-nitrophenol, which is a skin and eye irritant and potentially toxic if ingested.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Stability: The ester bond is labile. Moisture is the enemy. Store under argon or nitrogen at -20°C. If the solid turns yellow, significant hydrolysis has occurred (release of free nitrophenol).

References

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry. Link

  • Kézdy, F. J., & Kaiser, E. T. (1970). Principles of Active Site Titration of Proteolytic Enzymes. Methods in Enzymology, Vol 19. Link

  • Sigma-Aldrich. (2023).[7] Z-D-Nle-ONp Product Specification & Safety Data Sheet. Link

  • Chem-Impex International. (2023). Z-D-norleucine 4-nitrophenyl ester Physical Properties. Link

Sources

Foundational

Advanced Methodologies in Peptide Synthesis: A Technical Guide to Z-D-Nle-ONp

Executive Summary In the landscape of modern drug development, the engineering of proteolytically stable and highly specific peptide therapeutics requires specialized building blocks. Z-D-Nle-ONp (Benzyloxycarbonyl-D-nor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the engineering of proteolytically stable and highly specific peptide therapeutics requires specialized building blocks. Z-D-Nle-ONp (Benzyloxycarbonyl-D-norleucine p-nitrophenyl ester) stands out as a critical reagent in this domain. By combining the metabolic stability of an unnatural D-amino acid with a pre-activated ester moiety, this compound streamlines complex peptide coupling workflows.

As an Application Scientist, I have designed this whitepaper to move beyond basic product inserts. This guide provides a mechanistic breakdown of Z-D-Nle-ONp, detailing the causality behind its structural design, and offers self-validating experimental protocols to ensure high-yield peptide synthesis.

Physicochemical Profiling and Quantitative Data

Before integrating any specialized reagent into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The analytical parameters of Z-D-Nle-ONp, including its exact CAS number and molecular weight, dictate its solubility, reactivity, and handling conditions.

Table 1: Physicochemical Properties of Z-D-Nle-ONp

PropertyValue
Chemical Name Benzyloxycarbonyl-D-norleucine p-nitrophenyl ester
CAS Number 31062-20-1
Molecular Weight 386.40 g/mol
Molecular Formula C20H22N2O6
Appearance White to off-white solid
Melting Point 69 - 72 °C
Optical Rotation [a]24D = 28 ± 2 º (C=1 in DMF)

Data corroborated by authoritative chemical databases including and.

Mechanistic Rationale: The Tripartite Design

The utility of Z-D-Nle-ONp is rooted in its tripartite molecular architecture. Each component serves a distinct, causal function in peptide synthesis:

  • The D-Norleucine Core (Metabolic Stability): Norleucine (Nle) is an unbranched, aliphatic isomer of leucine. The incorporation of the D-enantiomer is a deliberate strategic choice. Because endogenous human proteases are stereoselective for L-amino acids, the D-Nle residue acts as a structural roadblock, granting the resulting peptide profound resistance to enzymatic degradation.

  • The Z-Protecting Group (Orthogonal Security): The Benzyloxycarbonyl (Z or Cbz) group provides robust protection of the N-alpha amine. It is highly stable to the basic conditions required for active ester coupling, yet it can be cleanly cleaved via catalytic hydrogenolysis (H2, Pd/C) without generating the toxic, reactive byproducts associated with Fmoc or Boc deprotection.

  • The ONp Active Ester (Pre-activation): Unlike free carboxylic acids that require moisture-sensitive and expensive coupling reagents (e.g., HATU, EDC), the p-nitrophenyl (ONp) ester is inherently pre-activated. The strongly electron-withdrawing nitro group polarizes the carbonyl carbon, rendering it highly electrophilic and primed for nucleophilic attack.

Mechanistic Pathway Visualization

Aminolysis_Mechanism A Z-D-Nle-ONp (Pre-activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Z-D-Nle-Peptide (Target Product) C->D Elimination E p-Nitrophenol (Leaving Group) C->E

Figure 1: Mechanistic pathway of aminolysis for Z-D-Nle-ONp active ester coupling.

Comparative Efficiency of Activation Strategies

To justify the use of Z-D-Nle-ONp over standard free-acid coupling, we must evaluate the reaction kinetics and byproduct profiles. As shown in Table 2, the ONp active ester provides a self-contained, highly efficient coupling mechanism that eliminates the need for external coupling additives.

Table 2: Comparative Kinetics and Efficiency of Activation Strategies

Activation StrategyReagent DependencyReaction KineticsByproduct ProfileCost Efficiency
Pre-activated ONp Ester (Z-D-Nle-ONp) None (Self-contained)Moderate to Fastp-Nitrophenol (Easily washed)High
Free Acid + HATU/DIPEA High (Requires expensive HATU)Very FastTetramethylurea, HOAtLow
Free Acid + DCC/HOBt ModerateSlow to ModerateDCU (Difficult to remove)Moderate

Experimental Workflows: Self-Validating Protocols

The following protocol details the solution-phase coupling of Z-D-Nle-ONp to a primary amine. This methodology is designed as a self-validating system : the chemical properties of the leaving group provide real-time, visual feedback on the reaction's progress.

Protocol 1: Solution-Phase Peptide Coupling via Aminolysis

Objective: To synthesize a Z-protected D-Nle peptide derivative with >90% yield.

In-Process Validation (Self-Validation): As the coupling proceeds, the reaction liberates free p-nitrophenol. In the presence of a base (DIPEA), this forms the p-nitrophenolate anion, which absorbs strongly at ~400 nm. The reaction mixture will transition from colorless to a vibrant, distinct yellow. If this color change does not occur within 15 minutes, it is a definitive indicator that the amine is either protonated or sterically hindered, allowing you to halt and troubleshoot immediately.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 equivalent of the free-amine peptide component and 1.1 equivalents of Z-D-Nle-ONp in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/mmol). Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar tetrahedral intermediate shown in Figure 1.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA neutralizes any residual TFA/HCl salts on the amine, ensuring it remains in its highly nucleophilic, unprotonated state.

  • Incubation & Monitoring: Stir the reaction at room temperature (20-25 °C) for 2 to 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the Z-D-Nle-ONp spot (UV active at 254 nm) confirms completion.

  • Quenching & Evaporation: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF, preventing emulsion formation in the next step.

  • Liquid-Liquid Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Alkaline Washing (Critical Step): Wash the organic layer sequentially with 5% aqueous Na2CO3 (3 x 20 mL). Causality: The alkaline wash deprotonates the p-nitrophenol byproduct, driving the yellow phenolate entirely into the aqueous layer, leaving the pure, colorless coupled product in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and evaporate to yield the purified Z-D-Nle-peptide.

Workflow Visualization

Experimental_Workflow Step1 1. Solubilization Dissolve Z-D-Nle-ONp & Amine in DMF Step2 2. Base Addition Add DIPEA (Adjust pH to 8.0-9.0) Step1->Step2 Step3 3. Reaction Incubation Stir at RT (Monitor via HPLC/TLC) Step2->Step3 Step4 4. Quenching & Evaporation Remove DMF under reduced pressure Step3->Step4 Step5 5. Liquid-Liquid Extraction Partition in EtOAc / H2O Step4->Step5 Step6 6. Alkaline Washing Wash with 5% Na2CO3 to remove ONp-OH Step5->Step6 Step7 7. Drying & Isolation Dry over Na2SO4, Filter & Concentrate Step6->Step7

Figure 2: Step-by-step experimental workflow for peptide coupling using Z-D-Nle-ONp.

References

Exploratory

N-Cbz-D-norleucine 4-nitrophenyl ester stability and storage conditions

Comprehensive Technical Guide on the Stability and Storage of N-Cbz-D-norleucine 4-nitrophenyl ester Executive Summary N-Cbz-D-norleucine 4-nitrophenyl ester (CAS: 31062-20-1) is a highly specialized, activated amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on the Stability and Storage of N-Cbz-D-norleucine 4-nitrophenyl ester

Executive Summary

N-Cbz-D-norleucine 4-nitrophenyl ester (CAS: 31062-20-1) is a highly specialized, activated amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), peptidomimetic drug development, and as a chromogenic substrate for stereoselective hydrolase assays. While the 4-nitrophenyl (ONp) active ester provides superior acylation kinetics compared to traditional leaving groups, its inherent electrophilicity renders it highly susceptible to nucleophilic attack by ambient moisture. This whitepaper details the mechanistic causality behind its degradation, provides empirical stability data, and outlines self-validating protocols for storage, handling, and quality control.

Molecular Architecture & Reactivity Causality

The utility and instability of N-Cbz-D-norleucine 4-nitrophenyl ester stem directly from its tripartite molecular architecture:

  • N-Cbz (Carboxybenzyl) Protecting Group: Provides robust urethane protection of the N-terminus. It is stable under mild basic and acidic conditions, preventing unwanted oligomerization during synthesis.

  • D-Norleucine Core: An unnatural, straight-chain aliphatic amino acid. The D-stereocenter is strategically employed in drug development to confer resistance against endogenous L-proteases, thereby increasing the biological half-life of the resulting peptide.

  • 4-Nitrophenyl (ONp) Ester: The activating moiety. The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.15). This electron withdrawal polarizes the ester carbonyl, making the carbon highly electrophilic and an excellent target for incoming nucleophiles (such as amines during peptide coupling)[1].

However, this exact mechanism is the root cause of its primary instability: premature hydrolysis .

Mechanisms of Instability: The Hydrolysis Threat

While ONp esters are generally more crystalline and stable in the solid state than their N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) counterparts[1], they are highly vulnerable to moisture.

When exposed to water—particularly under neutral to basic conditions—the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the ester bond to yield the free N-Cbz-D-norleucine carboxylic acid and free 4-nitrophenol.

Because 4-nitrophenol is a potent chromophore (appearing bright yellow in its deprotonated phenolate form), this degradation pathway can be visually and spectrophotometrically quantified [2].

Hydrolysis A N-Cbz-D-norleucine 4-nitrophenyl ester (Intact Active Ester) B H2O / OH- (Nucleophilic Attack) A->B Moisture / Base C N-Cbz-D-norleucine (Free Carboxylic Acid) B->C Hydrolysis D 4-Nitrophenol (Yellow, Abs 405nm) B->D Leaving Group

Figure 1: Base-catalyzed hydrolysis pathway of the 4-nitrophenyl active ester.

Empirical Stability & Storage Matrix

To maintain the integrity of the active ester, storage conditions must strictly exclude moisture and thermal energy. The following table synthesizes quantitative stability data across various environments to guide experimental planning.

Solvent / ConditionTemperatureEstimated Stability / Half-LifeMechanistic Notes
Solid State (Desiccated) -20°C> 2 YearsOptimal long-term storage; thermal energy is too low to overcome activation barriers.
Solid State (Ambient) 25°C1 to 3 MonthsGradual degradation occurs due to atmospheric humidity penetration.
Anhydrous DMF / DMSO 20°C~ 1 WeekIdeal for stock solutions. Trace moisture will eventually initiate slow hydrolysis.
Aqueous Buffer (pH 7.0) 25°C~ 2 to 4 HoursRapid hydrolysis begins; suitable only for immediate enzymatic assays [3].
Aqueous Buffer (pH >8.0) 25°C< 10 MinutesHighly unstable; base-catalyzed cleavage destroys the active ester almost instantly.

Optimized Storage and Handling Workflow

The most common point of failure in handling ONp esters is the condensation of atmospheric moisture onto cold compound powder. When a vial is removed from a -20°C freezer and opened immediately, water condenses on the solid, initiating localized hydrolysis that degrades the batch over subsequent storage cycles.

Workflow Start Receipt of Compound (Solid State) Store Long-Term Storage (-20°C, Desiccated, Dark) Start->Store Equilibrate Equilibrate to Room Temp (30-60 mins before opening) Store->Equilibrate Prevent Condensation Glovebox Handle in Dry Environment (Inert Gas / Glovebox) Equilibrate->Glovebox Open Container Solvent Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) Glovebox->Solvent Prepare Stock Use Immediate Use in Assay or Peptide Coupling Solvent->Use Execute Protocol

Figure 2: Optimal storage and handling workflow to prevent premature degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems. The following protocols not only dictate how to handle the compound but also provide a built-in mechanism to verify the compound's purity prior to use.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Dissolving the compound in anhydrous solvents minimizes the presence of nucleophilic water, preserving the electrophilic ester carbon.

  • Equilibration: Remove the sealed vial of N-Cbz-D-norleucine 4-nitrophenyl ester from the -20°C freezer. Place it in a desiccator at room temperature for a minimum of 60 minutes. Do not open the vial during this time.

  • Inert Atmosphere: Transfer the vial to a nitrogen or argon-purged glovebox or use a Schlenk line.

  • Solvent Preparation: Use only amine-free, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) stored over activated 4Å molecular sieves.

  • Dissolution: Weigh the required mass and dissolve it in the anhydrous solvent to create a concentrated stock (e.g., 100 mM).

  • Storage of Stock: Aliquot the stock solution into amber glass vials, purge the headspace with argon, seal tightly, and store at -20°C. Use within 7 days.

Protocol B: Spectrophotometric Integrity Validation (Quality Control)

Causality: This protocol leverages the chromogenic nature of the leaving group. Intact ONp esters absorb minimally at 405 nm, whereas the free 4-nitrophenolate ion (the degradation product) has a strong molar extinction coefficient (


) at 405 nm [2]. By measuring baseline absorbance, you validate the integrity of your reagent.
  • Blank Preparation: Pipette 990 µL of 50 mM Tris-HCl buffer (pH 7.5) into a standard 1 cm path-length cuvette. Zero the UV-Vis spectrophotometer at 405 nm.

  • Sample Addition: Add 10 µL of your prepared stock solution (from Protocol A) to the cuvette. Mix rapidly by inversion.

  • Immediate Measurement: Read the absorbance at 405 nm within 15 seconds.

  • Data Interpretation:

    • An absorbance of

      
       indicates a highly pure, intact active ester.
      
    • An absorbance between

      
       indicates mild hydrolysis; the concentration of the active ester should be recalibrated.
      
    • An absorbance

      
       indicates severe degradation. The stock solution should be discarded to prevent failed peptide couplings or skewed enzymatic kinetic data.
      

References

  • Title: 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules Source: RSC Medicinal Chemistry (The Royal Society of Chemistry) URL: [Link]

  • Title: Binding site of acyl moiety in ester hydrolysis by Candida rugosa lipase Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

using N-Cbz-D-norleucine 4-nitrophenyl ester for N-terminal capping

Application Note: Functional N-Terminal Capping with N-Cbz-D-norleucine 4-nitrophenyl ester Executive Summary This guide details the application of N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) for the functional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional N-Terminal Capping with N-Cbz-D-norleucine 4-nitrophenyl ester

Executive Summary

This guide details the application of N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) for the functional capping of peptide N-termini. Unlike generic acetylation used to block failure sequences during Solid Phase Peptide Synthesis (SPPS), this reagent is utilized to install a specific Z-D-Nle motif.

This motif is critical in the design of protease inhibitors and peptidomimetics . The D-configuration of the norleucine confers resistance to aminopeptidases, while the Carbobenzoxy (Cbz/Z) group provides necessary lipophilicity for membrane permeability and hydrophobic pocket binding (e.g., S3/S4 subsites of proteasomes or viral proteases). The 4-nitrophenyl (ONp) ester provides a "self-indicating" activation chemistry that allows for visual monitoring of reaction progress.

Mechanism of Action & Chemistry[1]

The coupling reaction relies on the aminolysis of the activated 4-nitrophenyl ester by the free N-terminal amine of the target peptide.

  • Selectivity: ONp esters are less reactive than N-hydroxysuccinimide (NHS) esters, reducing the risk of over-acylation on side chains (like Tyr/Ser/Thr) without protection.

  • Self-Indicating Monitoring: The leaving group, 4-nitrophenol, is colorless in acidic/neutral organic solvents but turns bright yellow upon deprotonation (forming the nitrophenolate anion) or simply accumulates to a visible pale yellow in high concentrations, serving as a built-in kinetic probe.

Reaction Scheme

ReactionMechanism Reagent Z-D-Nle-ONp (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Peptide H2N-Peptide-Resin (Nucleophile) Peptide->Intermediate Product Z-D-Nle-Peptide-Resin (Capped Product) Intermediate->Product Collapse Byproduct 4-Nitrophenol (Yellow Indicator) Intermediate->Byproduct Elimination

Figure 1: Mechanism of aminolysis. The release of 4-nitrophenol confirms the formation of the amide bond.

Experimental Protocol

Materials Required
ReagentSpecificationRole
Z-D-Nle-ONp >98% PurityCapping Reagent
DMF Anhydrous, amine-freeSolvent
DIEA (Diisopropylethylamine) 99%Base (Catalyst)
HOBt (Optional) AnhydrousRate accelerator
Peptide-Resin Fmoc-removed, washedSubstrate
Solid-Phase Coupling Protocol

Step 1: Preparation of the Resin Ensure the N-terminal Fmoc group has been removed. Wash the resin thoroughly with DMF (


 mL) to remove trace piperidine, which can cause premature yellowing of the solution (false positive).

Step 2: Reagent Dissolution Dissolve Z-D-Nle-ONp (3 to 5 equivalents relative to resin loading) in minimum DMF.

  • Note: If solubility is an issue, add 10% DCM. The solution should be clear and colorless to pale yellow.

Step 3: Coupling Reaction

  • Add the Z-D-Nle-ONp solution to the resin.

  • Add DIEA (3 to 5 equivalents).

    • Observation: The solution will immediately turn yellow due to the formation of the nitrophenolate anion from trace hydrolysis or immediate reaction.

  • Optional: Add 1 equivalent of HOBt to accelerate the reaction if the resin is sterically hindered.

Step 4: Incubation & Monitoring Agitate at room temperature for 2–4 hours .

  • Visual Check: Unlike standard couplings, the supernatant will become intensely yellow.

  • Kaiser Test: Perform a Kaiser test on a few resin beads.

    • Blue: Incomplete reaction. Proceed to Step 5.

    • Colorless/Yellow: Complete capping.

Step 5: Recoupling (If necessary) If the Kaiser test is positive, drain the vessel (do not wash extensively) and add a fresh solution of Z-D-Nle-ONp (2 eq) with DIEA (2 eq) and incubate overnight.

Step 6: Workup

  • Drain the yellow reaction mixture.

  • Wash resin with DMF (

    
    ) until the flow-through is completely colorless (removal of nitrophenol).
    
  • Wash with DCM (

    
    ) and dry.
    

Quality Control & Analysis

HPLC Analysis

The introduction of the Z-D-Nle moiety significantly alters the hydrophobicity of the peptide.

  • Shift: Expect a significant right-shift (longer retention time) on Reverse-Phase HPLC (C18 column) due to the lipophilic Cbz group and the Norleucine side chain.

  • Diastereomer Check: If the reagent contained trace L-isomer, it may appear as a shoulder or a separate peak close to the main product.

Mass Spectrometry

Verify the mass shift.

  • Formula Added:

    
     (Z-Nle residue minus H2O? No, it's Z-Nle mass minus H).
    
  • Mass Calculation:

    • Z-D-Nle molecular weight: ~265.3 Da (as residue).

    • 
      : +265.3 Da relative to the free amine peptide.
      

Troubleshooting Guide

IssuePossible CauseSolution
Reaction too slow (>6 hrs) Steric hindrance at N-terminus.Add 1 eq. HOBt or HOAt. Increase temperature to 40°C (ensure resin stability).
Precipitate in solution Z-D-Nle-ONp has low solubility in pure DMF.Add 10-20% DCM or NMP to the solvent mixture.
Product not found (MS) Fmoc not removed prior to coupling.Repeat deprotection step (20% Piperidine/DMF) and verify with Kaiser test before adding Z-D-Nle-ONp.
Yellow color persists after washing Nitrophenol trapped in resin matrix.Wash with 5% DIEA in DMF, followed by MeOH (to shrink resin) and then DCM.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text on active ester chemistry).
  • Sigma-Aldrich. (n.d.). Z-D-Nle-ONp Product Specification. Retrieved from [1]

  • Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl esters: effects of amine nature. Journal of Organic Chemistry. (Mechanistic grounding for ONp ester reactivity).
  • BenchChem. (2025).[2] Reaction of 4-Nitrophenyl esters with amines protocol. Retrieved from

Sources

Application

Bioconjugation Techniques with N-Cbz-D-norleucine 4-nitrophenyl ester

Executive Summary & Scientific Rationale N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) represents a specialized class of activated amino acid derivatives used to introduce the non-canonical amino acid D-Norleucine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-Cbz-D-norleucine 4-nitrophenyl ester (Z-D-Nle-ONp) represents a specialized class of activated amino acid derivatives used to introduce the non-canonical amino acid D-Norleucine into biomolecules.

While N-hydroxysuccinimide (NHS) esters are the industry standard for rapid amine conjugation, p-nitrophenyl (ONp) esters offer distinct advantages in kinetic control and process monitoring . The ONp ester is less susceptible to spontaneous hydrolysis than NHS esters, allowing for higher reaction specificity in complex buffers. Furthermore, the release of p-nitrophenol provides a built-in spectroscopic handle (absorbance at 400 nm) to monitor reaction progress in real-time without secondary reagents.

Why D-Norleucine?

  • Proteolytic Stability: Incorporation of D-amino acids renders peptide bonds resistant to endogenous proteases, significantly extending the serum half-life of therapeutic conjugates.

  • Structural Isostere: Norleucine is a structural analog of Methionine (Met) and Leucine (Leu). It mimics the hydrophobicity of Met without the risk of sulfur oxidation (Met

    
     Met-Sulfoxide), a common degradation pathway in biologics.
    

Chemical Mechanism

The conjugation proceeds via a nucleophilic acyl substitution.[1] The


-amino group of a Lysine residue (or the N-terminal 

-amine) attacks the carbonyl carbon of the ester. The 4-nitrophenyl group acts as the leaving group.
Reaction Scheme Visualization

ReactionMechanism Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate Attack (pH 8.5) Reagent N-Cbz-D-Nle-ONp (Electrophile) Reagent->Intermediate Product Protein-NH-Cbz-D-Nle (Conjugate) Intermediate->Product Bond Formation Byproduct p-Nitrophenol (Yellow, A400nm) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of aminolysis. The release of the yellow p-nitrophenol byproduct allows for spectrophotometric monitoring.

Application Note: Comparative Kinetics

Unlike NHS esters, which have half-lives measured in minutes at pH 8.0, p-nitrophenyl esters are stable for hours. This stability is critical when:

  • Labeling hydrophobic pockets: The slower kinetics allow the reagent to diffuse into sterically hindered sites before hydrolyzing.

  • Solid-Phase Synthesis: ONp esters are preferred in some solid-phase peptide synthesis (SPPS) protocols where "greener" solvents or prolonged coupling times are required to prevent aggregation.

FeatureNHS Esterp-Nitrophenyl Ester (ONp)
Reactivity High (Fast)Moderate (Slow/Controlled)
Hydrolysis Half-Life (pH 8) ~10–60 minsHours
Selectivity Low (Random Lysine)Higher (Favors most nucleophilic amines)
Monitoring Requires HPLC/MSVisual (Yellow color evolution)
Solubility DMSO/DMF/WaterDMSO/DMF (Low water solubility)

Detailed Protocol: Protein Conjugation

This protocol describes the conjugation of N-Cbz-D-norleucine 4-nitrophenyl ester to a model protein (e.g., BSA or IgG).

Materials Required[2][3][4][5][6][7]
  • Reagent: N-Cbz-D-norleucine 4-nitrophenyl ester (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMF or DMSO (High purity, amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
    • Note: Avoid Tris or Glycine buffers as they contain competing amines.

  • Purification: Desalting column (e.g., PD-10) or Dialysis cassette (MWCO appropriate for protein).

Experimental Workflow

Workflow Step1 1. Solubilization Dissolve Z-D-Nle-ONp in anhydrous DMF (50 mM stock) Step3 3. Initiation Add Reagent to Protein (10-20x Molar Excess) Step1->Step3 Step2 2. Buffer Exchange Ensure Protein is in 0.1 M NaHCO3, pH 8.5 Step2->Step3 Step4 4. Incubation Rotate 4-18 hours at RT (Protect from light) Step3->Step4 Step5 5. Monitoring Check A400nm for p-Nitrophenol release Step4->Step5 Step6 6. Purification Remove excess reagent/byproduct via Dialysis or SEC Step5->Step6

Figure 2: Step-by-step conjugation workflow. The yellow color development in Step 5 confirms reaction progress.

Step-by-Step Procedure
  • Protein Preparation:

    • Adjust protein concentration to 2–5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Critical: If the protein is in PBS, adjust pH to 8.5 with 1M NaOH or dialyze into carbonate buffer. Nucleophilic attack requires the unprotonated amine (

      
      ), which is favored at pH > 8.0.
      
  • Reagent Activation:

    • Dissolve N-Cbz-D-norleucine 4-nitrophenyl ester in anhydrous DMF to a concentration of 50 mM.

    • Calculation: MW

      
       386.4  g/mol .[2][3] For 1 mg, add ~52 
      
      
      
      L DMF.
  • Conjugation Reaction:

    • Add the reagent solution to the protein solution dropwise while vortexing gently.

    • Target Molar Excess: 10-fold to 20-fold excess of ester over protein.[1]

    • Solvent Limit: Keep final DMF concentration

      
       (v/v) to prevent protein denaturation.
      
  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 4 to 18 hours .

    • Observation: The solution should turn yellow over time as p-nitrophenol is released.

  • Quenching (Optional):

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins. This terminates the reaction by consuming remaining ester.

  • Purification:

    • Remove free p-nitrophenol (yellow) and unreacted ester using a desalting column (Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Success Indicator: The protein fraction (eluting first) should be colorless or slightly yellow (if high labeling density), while the small molecule fraction (eluting later) will be intensely yellow.

Quality Control: Degree of Labeling (DOL)

Because the leaving group (p-nitrophenol) is chromogenic, you can estimate the reaction extent without consuming the conjugate.

Method:

  • Measure the Absorbance of the reaction mixture (post-incubation, pre-purification) at 400 nm .

  • Use the extinction coefficient of p-nitrophenol (

    
     at pH 8.5).
    
  • Calculate moles of released p-nitrophenol. This roughly equals the moles of conjugated Norleucine (assuming hydrolysis is minimal compared to aminolysis, which is a valid approximation for ONp esters in high protein concentrations).



Troubleshooting Guide

IssuePossible CauseCorrective Action
No Yellow Color pH too lowCheck buffer pH. Must be > 8.0 for reaction and for nitrophenol color (phenolate form).
Precipitation Reagent insolubilityReduce initial stock concentration or add DMSO up to 10%. Add reagent slower.
Low Conjugation Yield Hydrolysis competitionIncrease molar excess (up to 50x). Ensure DMF is anhydrous.
Protein Aggregation Over-labelingReduce molar excess. Hydrophobic Cbz-Norleucine groups can cause aggregation.

References

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate. Bioconjugate Chemistry (ACS). Available at: [Link]

  • Active Esters in Peptide Synthesis. Royal Society of Chemistry. Available at: [Link]

  • D-Norleucine Applications in Drug Development. NBInno. Available at: [Link]

Sources

Method

Application Notes: N-Cbz-D-norleucine 4-nitrophenyl ester for High-Throughput Enzyme Kinetics Assays

Introduction: A Versatile Chromogenic Substrate for Protease and Esterase Profiling N-Cbz-D-norleucine 4-nitrophenyl ester is a synthetic amino acid derivative that serves as a highly effective chromogenic substrate for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chromogenic Substrate for Protease and Esterase Profiling

N-Cbz-D-norleucine 4-nitrophenyl ester is a synthetic amino acid derivative that serves as a highly effective chromogenic substrate for the kinetic analysis of various hydrolytic enzymes, particularly proteases and esterases.[1] Its structure, incorporating a D-norleucine residue, a benzyloxycarbonyl (Cbz or Z) protecting group, and a 4-nitrophenyl (pNP) ester leaving group, makes it a valuable tool in both fundamental biochemical research and drug development.[1][2]

The core utility of this substrate lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage. The hydrolysis of the ester bond releases 4-nitrophenol (pNP), a chromophore whose appearance can be continuously monitored using a standard spectrophotometer or microplate reader.[3][4] This direct relationship between enzymatic activity and signal generation provides a simple, robust, and readily adaptable method for determining key kinetic parameters such as reaction velocity, Michaelis-Menten constant (Kₘ), and maximal velocity (Vₘₐₓ). This application note provides a comprehensive guide to the principles, protocols, and data analysis associated with using N-Cbz-D-norleucine 4-nitrophenyl ester in enzyme kinetics assays.

Principle of the Assay: Spectrophotometric Quantification of Enzymatic Hydrolysis

The assay is predicated on a straightforward enzymatic reaction. A hydrolase enzyme, such as a chymotrypsin-like serine protease or a carboxylesterase, catalyzes the cleavage of the ester linkage in the N-Cbz-D-norleucine 4-nitrophenyl ester substrate.[5][6][7] This reaction yields two products: N-Cbz-D-norleucine and 4-nitrophenol.

While the substrate and the N-Cbz-D-norleucine product are colorless, the released 4-nitrophenol provides the basis for detection. In solutions with a neutral to alkaline pH, 4-nitrophenol exists in equilibrium with its deprotonated form, the 4-nitrophenolate ion. This anion exhibits a distinct yellow color and a strong absorbance maximum at wavelengths between 405 nm and 410 nm.[3][4] The rate of increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrophenol formation, and thus, to the activity of the enzyme under investigation.[3]

Enzymatic Reaction Mechanism sub N-Cbz-D-norleucine 4-nitrophenyl ester (Colorless Substrate) enz Enzyme (e.g., Protease, Esterase) sub->enz Binds to Active Site prod1 N-Cbz-D-norleucine enz->prod1 Hydrolysis prod2 4-nitrophenol (pNP) (Colorless at acidic pH) enz->prod2 Releases prod3 4-nitrophenolate (Yellow, Abs @ 405-410 nm) prod2->prod3 Deprotonation oh OH⁻ (Alkaline pH) oh->prod2

Figure 1: Enzymatic hydrolysis of the substrate to produce the chromogenic 4-nitrophenolate ion.

Experimental Design: Materials and Protocol

The successful implementation of this assay requires careful preparation of reagents and adherence to a structured protocol. The following sections outline the necessary materials and step-by-step procedures for both a standard activity assay and a more detailed kinetic parameter determination.

I. Required Materials and Reagents
  • Substrate: Z-D-norleucine 4-nitrophenyl ester (MW: 386.4 g/mol )[1]

  • Enzyme: Purified enzyme or biological sample containing the enzyme of interest.

  • Buffer System: A buffer appropriate for the specific enzyme's optimal pH range (e.g., 50 mM Tris-HCl, 100 mM HEPES, or 50 mM sodium phosphate).[8][9] The final pH of the reaction is critical as it affects both enzyme activity and the ionization state of the 4-nitrophenol product.[10]

  • Organic Solvent: High-purity Dimethyl sulfoxide (DMSO) or methanol for preparing the substrate stock solution.[3][10]

  • Instrumentation: A UV-Vis spectrophotometer or a 96-well microplate reader capable of kinetic measurements at 405-410 nm and maintaining a constant temperature.[9]

  • Labware: UV-transparent 96-well microplates, calibrated pipettes, and appropriate reagent reservoirs.

II. Protocol 1: General Enzyme Activity Assay (Kinetic Mode)

This protocol provides a framework for measuring enzyme activity at a single, saturating substrate concentration.

1. Reagent Preparation:

  • Assay Buffer: Prepare the desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to the optimal value for the enzyme (e.g., pH 7.5 - 8.5).
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of N-Cbz-D-norleucine 4-nitrophenyl ester in 100% DMSO. For example, dissolve 3.86 mg in 1 mL of DMSO. This stock solution should be stored at -20°C and prepared fresh periodically to avoid degradation.
  • Enzyme Solution: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

2. Assay Procedure (96-Well Plate Format, 200 µL Final Volume): a. Set up the plate: Designate wells for blanks (no enzyme), controls (no substrate), and enzyme reactions. b. Add Assay Buffer: Pipette 170 µL of assay buffer into all wells. For the "no enzyme" blank, add an additional 10 µL of buffer. c. Add Enzyme: Add 10 µL of the diluted enzyme solution to the designated wells. d. Pre-incubate: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[6] e. Initiate Reaction: Add 20 µL of the 10 mM substrate stock solution to all wells to start the reaction (final concentration: 1 mM). Mix gently by orbital shaking within the plate reader. f. Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.

III. Protocol 2: Determination of Kₘ and Vₘₐₓ

This protocol involves measuring the initial reaction rate at various substrate concentrations to determine the enzyme's Michaelis-Menten kinetic parameters.

1. Reagent Preparation:

  • Prepare Assay Buffer and Enzyme Solution as described in Protocol 1.
  • Substrate Working Solutions: Prepare a series of dilutions of the 10 mM substrate stock solution in DMSO or the assay buffer to achieve a range of final concentrations in the assay. It is crucial to select a range that brackets the expected Kₘ (e.g., 0.1 x Kₘ to 10 x Kₘ).[4]

2. Assay Procedure: a. Set up the assay plate as in Protocol 1, but assign columns or rows to each final substrate concentration. b. Add assay buffer and enzyme solution to the wells. c. Initiate the reactions by adding the different substrate working solutions to the appropriate wells. d. Immediately monitor the absorbance at 405 nm kinetically, as described previously.

Experimental_Workflow sub_prep Prepare Substrate Stock (10 mM in DMSO) start_rxn Initiate with Substrate sub_prep->start_rxn buff_prep Prepare Assay Buffer (e.g., 50 mM Tris, pH 8.0) add_reagents Add Buffer & Enzyme to Wells buff_prep->add_reagents enz_prep Prepare Enzyme Dilution (in cold buffer) enz_prep->add_reagents plate_setup Setup 96-Well Plate (Blanks, Controls, Samples) plate_setup->add_reagents pre_incubate Pre-incubate at Assay Temp (e.g., 37°C for 5 min) add_reagents->pre_incubate pre_incubate->start_rxn read_plate Kinetic Read at 405 nm (e.g., every 30s for 15 min) start_rxn->read_plate data_analysis Data Analysis: - Calculate Rate (ΔAbs/min) - Determine V₀, Kₘ, Vₘₐₓ read_plate->data_analysis

Figure 2: General workflow for a kinetic enzyme assay using a chromogenic pNP substrate.

Data Analysis and Interpretation

1. Calculation of Enzyme Activity: The rate of the enzymatic reaction is determined from the linear portion of the absorbance vs. time plot (ΔAbs/min). This rate can be converted into the rate of product formation (µmol/min) using the Beer-Lambert law:

  • Activity (µmol/min/mL) = (ΔAbs/min * Vᵣ) / (ε * l * Vₑ)

Where:

  • ΔAbs/min: The rate of absorbance change from the linear slope of the kinetic trace.

  • Vᵣ: Total reaction volume in mL (e.g., 0.2 mL).

  • ε: Molar extinction coefficient of 4-nitrophenol at the assay pH. A commonly cited value at pH > 8 is ~18,000 M⁻¹cm⁻¹. It is highly recommended to determine this value empirically by generating a standard curve of 4-nitrophenol under your specific assay conditions.[10]

  • l: Path length of the cuvette or microplate well in cm. For many 96-well plates, this can be calculated from the volume, but a 1 cm path length is often used for simplified calculations after normalization.

  • Vₑ: Volume of the enzyme solution added in mL (e.g., 0.01 mL).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

2. Determination of Kₘ and Vₘₐₓ: For each substrate concentration [S], calculate the initial velocity (V₀) as described above. Plot V₀ versus [S]. The resulting data points can be fitted to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to obtain the most accurate values for Kₘ and Vₘₐₓ.

  • V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

ParameterDescription
V₀ Initial reaction velocity.
[S] Substrate concentration.
Vₘₐₓ Maximum reaction velocity at saturating substrate concentration.
Kₘ Michaelis constant; the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

Troubleshooting and Method Validation

For reliable and reproducible results, it is crucial to incorporate proper controls and be aware of potential pitfalls.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal (in no-enzyme control) Spontaneous hydrolysis of the p-nitrophenyl ester substrate, especially at high pH and temperature.Prepare substrate solutions fresh. Subtract the rate of the no-enzyme control from all sample rates. Ensure buffer pH is not excessively high.
Non-linear Reaction Rate (Curve flattens quickly) 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Reduce the enzyme concentration or shorten the assay time to measure the true initial velocity. 2. Check enzyme stability at the assay pH and temperature. 3. Consult literature for potential product inhibition and analyze only the initial linear phase.
Low or No Activity Inactive enzyme, incorrect buffer pH, presence of an inhibitor, or incorrect assay temperature.Verify enzyme activity with a known control substrate. Optimize assay pH and temperature.[10] Check for potential inhibitors in the sample preparation.
Substrate Precipitation in Well The substrate has limited aqueous solubility; the final concentration of DMSO may be too low to maintain solubility.Ensure the final DMSO concentration is sufficient (typically 1-5%) but check for its effect on enzyme activity. Run the assay at a lower substrate concentration.

Conclusion

N-Cbz-D-norleucine 4-nitrophenyl ester is a robust and convenient substrate for the continuous kinetic monitoring of a wide range of proteases and esterases. The simplicity of the colorimetric readout, combined with its adaptability to high-throughput microplate formats, makes it an invaluable tool for enzyme characterization, inhibitor screening, and routine activity measurements in both academic and industrial research settings. By following the detailed protocols and data analysis guidelines presented here, researchers can generate high-quality, reproducible kinetic data to advance their scientific objectives.

References

  • Izquierdo-Montoto, G., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(1), 104-109.
  • PubChem. N-Cbz-DL-Leucine p-nitrophenyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology & Biotechnological Equipment, 30(6), 1143-1149.
  • Ascenzi, P., et al. (1981). Steady-state and pre-steady-state kinetics of the trypsin-catalysed hydrolysis of alpha-CBZ-L-lysine-p-nitrophenyl ester. Biochimica et Biophysica Acta (BBA) - Protein Structure, 658(1), 158-164. Available at: [Link]

  • LookChem. N-CBZ-DL-LEUCINE P-NITROPHENYL ESTER. LookChem. Available at: [Link]

  • Sütçü, A., & Seker, A. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Journal of the Institute of Science and Technology, 11(4), 2617-2626. Available at: [Link]

  • Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies.
  • ResearchGate. Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. ResearchGate. Available at: [Link]

  • Silverstein, R. M. (1974). The assay of the bromelains using N alpha-CBZ-L-lysine p-nitrophenyl ester and N-CBZ-glycine p-nitrophenyl ester as substrates. Analytical Biochemistry, 62(2), 478-484. Available at: [Link]

  • BuyersGuideChem. N-Cbz-L-Leucine p-nitrophenyl ester. BuyersGuideChem. Available at: [Link]

  • Ascenzi, P., et al. (1980). The hydrolysis of alpha-CBZ-L-lysine-p-nitrophenyl ester by two forms of human urokinase. Analytical Biochemistry, 103(2), 235-239. Available at: [Link]

  • iGEM. (2018). pNPB Assay. iGEM. Available at: [Link]

  • Onodera, T., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 54(6), 253-258. Available at: [Link]

  • González, C. A., et al. (2019). Disulfide Engineered Lipase to Enhance the Catalytic Activity: A Structure-Based Approach on BTL2. Molecules, 24(21), 3846. Available at: [Link]

  • Tan, Y. L., et al. (2022). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 23(11), 6062. Available at: [Link]

Sources

Application

Application Note: N-Terminal Incorporation of Non-Canonical Amino Acids via Cbz-Nitrophenyl Esters

This Application Note and Protocol guide details the methodology for incorporating non-canonical amino acids (ncAAs) using Cbz-nitrophenyl esters . This specific chemistry is primarily utilized for N-terminal modificatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the methodology for incorporating non-canonical amino acids (ncAAs) using Cbz-nitrophenyl esters . This specific chemistry is primarily utilized for N-terminal modification (initiation) in cell-free protein synthesis (CFPS) or for the chemical aminoacylation of tRNA (via the Hecht method or Flexizyme) to generate stable, N-capped peptides for drug discovery.[1]

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug development, enabling the creation of peptidomimetics with enhanced proteolytic stability and novel functionalities.[1] While genetic code expansion typically focuses on elongation, Cbz (Carbobenzyloxy)-protected nitrophenyl esters (Cbz-AA-ONp) represent a specialized class of activated monomers used to initiate translation.[1]

Because the Cbz group protects the


-amine, these substrates cannot participate in chain elongation. Instead, they function as initiator monomers , effectively "capping" the N-terminus of the nascent peptide. This technique is critical for:
  • Generating N-terminally blocked peptides (mimicking natural acetylation or introducing hydrophobic caps).

  • Bypassing formyl-methionine (fMet) to introduce diverse chemical warheads or tags at the peptide start.

  • Conducting Ribosomal Fragment Reactions to assay peptidyl transferase activity.

Mechanistic Principles

The Role of the Nitrophenyl Ester

The p-nitrophenyl ester (ONp) is a "moderately" activated ester.[1] Unlike the highly reactive cyanomethyl esters (CME) or dinitrobenzyl esters (DNB) often used in Flexizyme systems, the ONp ester offers a balance of stability and reactivity, making it particularly suitable for:

  • Chemical Ligation (Hecht Method): Coupling to the dinucleotide pdCpA.[1]

  • Direct Acylation: In specific optimized conditions, or as a stable precursor for generating aminoacyl-tRNAs where hydrolytic stability is required during handling.

N-Terminal Capping (Initiation Only)

The ribosome requires a free amine (or a specific geometry like fMet) to initiate and elongate.[1] A Cbz-protected amino acid lacks a nucleophilic amine for the next peptide bond formation. Therefore, Cbz-AA-tRNA^{fMet} (initiator tRNA) acts as a "dead-end" initiator:

  • Initiation: The Cbz-AA-tRNA binds to the P-site (AUG codon).[1]

  • First Peptide Bond: An elongator aminoacyl-tRNA enters the A-site. The ribosome catalyzes the transfer of the Cbz-AA to the A-site amino acid.[1]

  • Translocation: The ribosome moves, but the new N-terminus (now the Cbz-group) is blocked.[1]

  • Result: The Cbz group remains permanently attached to the N-terminus, conferring stability against aminopeptidases.

Workflow Visualization

The following diagram outlines the pathway from chemical synthesis to ribosomal incorporation.

G cluster_0 1. Chemical Activation cluster_1 2. tRNA Charging cluster_2 3. Ribosomal Translation AA N-Cbz-Amino Acid Ester Cbz-AA-ONp (Activated Ester) AA->Ester DCC Coupling ONp p-Nitrophenol ONp->Ester Charged Cbz-AA-tRNA Ester->Charged Flexizyme or Chemical Ligation tRNA tRNA(fMet) or pdCpA-tRNA tRNA->Charged Ribosome Ribosome (PURE System) Charged->Ribosome Initiation (P-site) Peptide N-Cbz-Peptide (Drug Candidate) Ribosome->Peptide Elongation & Release

Caption: Workflow for synthesizing Cbz-AA-ONp, charging it onto tRNA, and incorporating it as an N-terminal cap in cell-free translation.

Experimental Protocols

Protocol A: Synthesis of Cbz-Amino Acid p-Nitrophenyl Ester (Cbz-AA-ONp)

Objective: To chemically activate the Cbz-protected amino acid for subsequent tRNA charging.[1]

Materials:

  • N-Cbz-L-Amino Acid (e.g., Cbz-Phe-OH)[1]

  • p-Nitrophenol (HONp)[1]

  • Dicyclohexylcarbodiimide (DCC)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Glacial Acetic Acid (catalytic)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of N-Cbz-Amino Acid and 10 mmol of p-Nitrophenol in 30 mL of anhydrous EtOAc/DCM.

  • Coupling: Cool the solution to 0°C. Add 10 mmol of DCC dissolved in a minimal amount of solvent dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]

  • Filtration: Filter off the DCU precipitate.

  • Purification: Wash the filtrate with 5% NaHCO₃ (to remove unreacted phenols/acids), water, and brine. Dry over MgSO₄.

  • Crystallization: Evaporate the solvent. Recrystallize the residue from Ethanol/Hexane to obtain pure Cbz-AA-ONp crystals.

    • QC Check: Verify purity via TLC (silica, EtOAc:Hexane) and ¹H-NMR (look for aromatic nitrophenyl doublets).[1]

Protocol B: tRNA Acylation (Flexizyme Method)

Context: While Flexizyme typically uses cyanomethyl (CME) or dinitrobenzyl (DNB) esters, nitrophenyl esters can be used if reaction times are extended or for specific substrates where ONp stability is preferred.[1] Note: If using the classical Hecht method, Cbz-AA-ONp would be used to acylate pdCpA first.

Materials:

  • eFx (Enhanced Flexizyme) RNA.[1]

  • tRNA: Transcribed tRNA^fMet (initiator tRNA).[1]

  • Substrate: Cbz-AA-ONp (from Protocol A) dissolved in DMSO (25 mM stock).

  • Buffer: 50 mM HEPES (pH 7.5), 600 mM MgCl₂.

Step-by-Step:

  • Folding: Mix tRNA (25 µM final) and eFx (25 µM final) in HEPES buffer. Heat to 95°C for 2 min, then cool slowly to RT to anneal.

  • Activation: Add MgCl₂ to a final concentration of 600 mM (high Mg²⁺ is crucial for Flexizyme activity).

  • Acylation: Add Cbz-AA-ONp (5 mM final concentration) to the mixture.

    • Critical Step: Incubate on ice (0°C) for 6–24 hours . (Nitrophenyl esters react slower than DNB esters; extended incubation at low temp prevents hydrolysis).[1]

  • Precipitation: Stop the reaction by adding 0.3 M Sodium Acetate (pH 5.2) and 2.5 volumes of Ethanol.[1] Incubate at -20°C for 1 hour.

  • Pelleting: Centrifuge at 14,000 x g for 15 min. Wash pellet with 70% Ethanol.

  • Resuspension: Dissolve the pellet (containing acylated Cbz-AA-tRNA) in 1 mM Sodium Acetate (pH 5.0). Store at -80°C.

Protocol C: In Vitro Translation (PURE System)

Objective: To synthesize a peptide with the N-terminal Cbz-AA.[1]

Materials:

  • PURE System: (e.g., PURExpress ΔAA, lacking the specific amino acid if relevant, or standard PURE).[1]

  • Template DNA: Coding for the peptide, starting with ATG.

  • Charged tRNA: Cbz-AA-tRNA^fMet (from Protocol B).[1]

  • 10-Formyltetrahydrofolate (10-CHO-THF): OMIT THIS . (You must prevent natural formylation of any residual Met-tRNA).[1]

Step-by-Step:

  • Preparation: Thaw PURE system components on ice.

  • Assembly: In a 10 µL reaction, mix:

    • Solution A (Buffer/Salts/tRNAs)[1]

    • Solution B (Enzymes/Ribosomes)[1][2]

    • Cbz-AA-tRNA^fMet (20 µM final)[1]

    • Template DNA (10 ng/µL)[1]

    • Note: Do not add 10-CHO-THF or Methionine (if possible, use a ΔMet system to force usage of the Cbz-tRNA, though Cbz-tRNA^fMet usually outcompetes uncharged tRNA^fMet if in excess).[1]

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Analysis: Analyze via LC-MS. The mass shift will correspond to the peptide mass + Cbz group (C₈H₇O₂-, +135.1 Da) replacing the H (or Formyl) at the N-terminus.[1]

Data Interpretation & Troubleshooting

Comparison of Activated Esters for tRNA Charging

The choice of ester leaving group affects acylation yield and hydrolysis rates.

Ester TypeStructureReactivity (Flexizyme)Hydrolytic StabilityRecommended Use
Cbz-AA-CME CyanomethylHighLowStandard Flexizyme substrates.
Cbz-AA-DNB 3,5-DinitrobenzylVery HighModerateDifficult/Bulky ncAAs.
Cbz-AA-ONp p-Nitrophenyl Moderate High Stable precursors; Chemical ligation (Hecht).
Cbz-AA-Thio Chlorobenzyl ThioHighModerateSpecific for dFx Flexizyme.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Acylation Yield ONp ester reactivity is too low for standard Flexizyme times.Increase incubation time to 24–48h at 0°C or switch to Chemical Ligation (Hecht method) using pdCpA.
No Peptide Product Cbz-AA-tRNA is not entering the P-site.Ensure the tRNA body is tRNA^fMet (initiator), not elongator tRNA.[1] Cbz cannot enter the A-site.
Competition with Met Endogenous Met-tRNA^fMet is initiating.Use a Met-depleted system (PURE ΔMet) or add high excess (10x) of Cbz-AA-tRNA.[1]
Precipitate in Reaction Cbz-AA-ONp insolubility.Dissolve ester in DMSO before adding; ensure final DMSO < 5% (v/v).

References

  • Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-canonical polypeptide synthesis.[1] Nature Methods, 3(5), 357–359.[1]

  • Hecht, S. M. (1992). Probing the peptidyl transferase center of the ribosome with chemically active tRNA derivatives. Biochemistry.
  • Goto, Y., & Suga, H. (2009). Translation initiation with initiator tRNA charged with exotic peptides.[1] Journal of the American Chemical Society, 131(31), 11256–11257.[1] [1]

  • Forster, A. C., & Chamberlin, M. (2001). Translation initiation with non-natural amino acids.[1] Methods in Molecular Biology, 77, 371-391. (Describes the use of N-protected amino acids for initiation).

Sources

Method

Application Note: Strategic Incorporation of N-Cbz-D-Norleucine in Therapeutic Peptides

Executive Summary The incorporation of N-Cbz-D-norleucine (Z-D-Nle-OH) into peptide sequences represents a high-value strategy in the development of protease-resistant therapeutic candidates. This modification addresses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-Cbz-D-norleucine (Z-D-Nle-OH) into peptide sequences represents a high-value strategy in the development of protease-resistant therapeutic candidates. This modification addresses three critical failure points in peptide drug discovery: oxidative instability (via Norleucine), proteolytic susceptibility (via D-stereochemistry), and bioavailability/target affinity (via the lipophilic Cbz cap).

This guide provides a validated protocol for introducing Z-D-Nle-OH as a terminal modification using Fmoc Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the hydrophobic and chiral nature of this derivative requires specific coupling conditions to prevent racemization and ensure complete conversion.

Chemical Profile & Strategic Rationale

The Molecule: Z-D-Nle-OH
  • Chemical Name: N-Benzyloxycarbonyl-D-norleucine

  • Role: Terminal Capping Residue / Non-Natural Building Block

  • Key Properties:

    • Oxidation Resistance: Replaces Methionine (Met), eliminating the risk of sulfoxide formation while maintaining similar van der Waals radii.

    • Stereochemical Control: The D-enantiomer induces β-turns or disrupts α-helices, often critical for fitting into enzyme active sites (e.g., HIV protease inhibitors).

    • Lipophilicity: The Benzyloxycarbonyl (Z) group increases logP, potentially enhancing membrane permeability.

Compatibility Matrix
ParameterCompatibilityNotes
Fmoc SPPS High Z-group is stable to piperidine (20%) and TFA (95%).
Boc SPPS Low Z-group is removed by HF/TFMSA (standard Boc cleavage).
Cleavage TFA-Stable Z-group remains intact during standard Fmoc cleavage/deprotection.
Detection UV 254nm The Z-group chromophore aids in HPLC monitoring.

Critical Synthesis Strategy: The "Racemization Trap"

The primary risk when coupling N-protected D-amino acids is racemization (conversion of D to L). This occurs via the formation of a 5(4H)-oxazolone intermediate during activation.[1][2]

The Solution: Use of DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[3]

  • Mechanism: Oxyma Pure rapidly intercepts the O-acylisourea intermediate formed by DIC, creating a highly reactive but stereochemically stable active ester. This prevents the slow intramolecular cyclization that leads to oxazolone formation and subsequent racemization [1].

  • Safety Note: While superior to HOBt/HOAt, the DIC/Oxyma mixture can generate minor amounts of HCN in DMF; always operate in a well-ventilated fume hood.

Visualization: Synthesis Workflow

The following diagram outlines the decision logic and workflow for incorporating Z-D-Nle-OH.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Fmoc_Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Fmoc_Deprotect Wash_1 Extensive Wash (DMF x 5) Fmoc_Deprotect->Wash_1 Activation Activation Cocktail: Z-D-Nle-OH + DIC + Oxyma (Pre-activate 2 min) Wash_1->Activation Prepare Active Ester Coupling Coupling Reaction (60 min, RT) Activation->Coupling QC_Kaiser Kaiser Test (Blue = Fail, Colorless = Pass) Coupling->QC_Kaiser QC_Kaiser->Coupling Incomplete (Blue) Cleavage Final Cleavage (TFA/TIS/H2O) QC_Kaiser->Cleavage Complete (Colorless) Final_Product N-Z-D-Nle-Peptide-OH (Z-Group Intact) Cleavage->Final_Product

Caption: Workflow for orthogonal incorporation of Z-D-Nle-OH in Fmoc SPPS. Note the Z-group survival post-cleavage.

Experimental Protocols

Protocol A: Manual Coupling of Z-D-Nle-OH

Objective: Efficient coupling to the N-terminus of a resin-bound peptide without racemization.

Reagents:

  • Resin-bound peptide (Fmoc-removed, free amine).

  • Z-D-Nle-OH (3.0 equivalents relative to resin loading).

  • DIC (3.0 eq).

  • Oxyma Pure (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF (2 x 10 min).

    • CRITICAL: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine. Residual base can cause premature removal of the Z-group or side reactions.

  • Activation (Pre-activation Method):

    • In a small glass vial, dissolve Z-D-Nle-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Vortex briefly and let stand for 2 minutes . The solution may turn yellow/orange (characteristic of the Oxyma active ester).

    • Why? Pre-activation ensures the active ester is formed before contact with the resin, maximizing reaction kinetics [2].

  • Coupling:

    • Add the activated solution to the resin reaction vessel.

    • Agitate (shake or bubble nitrogen) for 60 minutes at room temperature.

    • Note: Do not heat. Elevated temperatures (>40°C) significantly increase the risk of racemization for D-amino acids.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: The beads should be colorless (no free amines). If blue, recouple using HATU/DIEA (only if necessary, as HATU carries higher racemization risk).

  • Final Cleavage:

    • Wash resin with DMF (x5) and DCM (x5).

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Precipitate in cold diethyl ether.

    • Outcome: The Z-group is stable in this cocktail. The peptide will elute with the Z-D-Nle moiety intact.

Protocol B: Quality Control & Chiral Analysis

Objective: Verify the presence of the Z-group and the enantiomeric purity (D-form).

  • HPLC Analysis (Achiral):

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5% to 95% B (ACN with 0.1% TFA) over 20 min.

    • Observation: Z-D-Nle peptides are significantly more hydrophobic than their free-amine counterparts. Expect a retention time shift of +2 to +4 minutes compared to the non-capped version.

    • UV Detection: Monitor at 254 nm (specific for the Z-group aromatic ring) and 214 nm (peptide bond). A ratio of 254/214 signal can confirm Z-incorporation.

  • Racemization Check (Chiral Chromatography):

    • Since D and L peptides are diastereomers (if other chiral centers exist in the chain), they can often be separated on standard C18 columns.

    • Standard: Synthesize a small batch of the L-isomer (Z-L-Nle-Peptide) as a reference standard.

    • Coinjection: Inject a mixture of the L-standard and your D-product. If a single peak is observed, optimize the gradient (shallower slope, e.g., 0.5% B/min). If two peaks resolve, your product peak should match the D-retention time and show <1% of the L-isomer area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of Nle side chain.Use Double Coupling (2 x 45 min) or switch solvent to NMP to improve swelling.
Racemization (>5% L-isomer) High temperature or excess base.Ensure coupling is at RT.[1][4] Avoid DIEA/NMM; stick to DIC/Oxyma.
Z-Group Loss Contaminated TFA or extended cleavage time.Use fresh TFA. Do not exceed 4 hours cleavage time. Ensure scavengers (TIS) are present to prevent benzyl cation re-attachment.
Solubility Issues Hydrophobic Z-Nle tail.Dissolve crude peptide in 50% Acetic Acid or HFIP before HPLC purification.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of p-nitrophenyl esters in peptide synthesis

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize amide bond formations utilizing p-nitrophenyl (ONp) activ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize amide bond formations utilizing p-nitrophenyl (ONp) activated esters.

While ONp esters are classical reagents prized for their high crystallinity and shelf stability, their moderate reactivity requires precise experimental control. Without careful optimization, their use can lead to severe side reactions, compromising the yield and stereochemical integrity of your target peptides.

Below, you will find a diagnostic workflow, a mechanistic troubleshooting guide, comparative data, and a self-validating protocol to ensure robust synthesis.

Part 1: Diagnostic Workflow for ONp Ester Side Reactions

Use the following decision tree to identify the root cause of your coupling failures or impurity formations.

ONp_Troubleshooting Start Coupling Issue with p-Nitrophenyl (ONp) Ester Q1 Is the C-terminal residue Pro, Gly, or N-Me? Start->Q1 DKP Diketopiperazine (DKP) Formation Q1->DKP Yes Q2 Are there unprotected Tyr, Ser, or His side chains? Q1->Q2 No Solution1 Avoid ONp at dipeptide stage or use Boc-chemistry DKP->Solution1 OAcyl O-Acylation / Side Chain Modification Q2->OAcyl Yes Q3 Is an excess of tertiary amine base present? Q2->Q3 No Solution2 Implement global side-chain protection OAcyl->Solution2 Racemization Racemization via Oxazolone/Carbanion Q3->Racemization Yes Q4 Is the coupling sluggish (> 24 hours)? Q3->Q4 No Solution3 Minimize base, use weaker bases (Collidine) Racemization->Solution3 Deletion Incomplete Coupling (Deletion Sequences) Q4->Deletion Yes Solution4 Add HOBt catalyst or switch to OPfp/OSu Deletion->Solution4

Caption: Diagnostic workflow for identifying and resolving p-nitrophenyl ester side reactions.

Part 2: Mechanistic Troubleshooting Guide

Issue 1: Base-Catalyzed Racemization (Epimerization)
  • Mechanistic Cause: The strongly electron-withdrawing p-nitrophenyl group increases the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-proton. In the presence of tertiary amines, the base can abstract the α-proton to form a planar carbanion, or the adjacent amide oxygen can attack the carbonyl to form an 1[1]. Both pathways result in a loss of stereochemical integrity.

  • Scientific Insight: As demonstrated in classic kinetic studies, peptide p-nitrophenyl esters are uniquely susceptible to this phenomenon; they often 2 prior to the desired aminolysis[2].

  • Resolution: Strictly avoid excess base. If a base is required to neutralize an amine salt, use a sterically hindered, weaker base like 2,4,6-collidine instead of DIPEA or TEA.

Issue 2: Diketopiperazine (DKP) Formation
  • Mechanistic Cause: When the N-terminal protecting group is removed at the dipeptide stage, the free amine can undergo an intramolecular nucleophilic attack on the C-terminal ONp ester. The p-nitrophenolate is an excellent leaving group, lowering the activation energy for the formation of a stable 6-membered cyclic dipeptide (DKP).

  • Scientific Insight: This side reaction is highly favored if the sequence contains Proline, Glycine, or N-methyl amino acids. These residues lower the cis-trans isomerization barrier of the peptide bond, bringing the nucleophile and electrophile into proximity, leading to 2[2].

  • Resolution: Avoid using ONp esters for the third amino acid addition if the C-terminal is Pro/Gly. Use highly reactive symmetric anhydrides or acid fluorides to outcompete the intramolecular cyclization.

Issue 3: Extensive O-Acylation
  • Mechanistic Cause: Nucleophilic attack by unprotected hydroxyl (Tyr, Ser, Thr) or imidazole (His) side chains on the ONp ester.

  • Scientific Insight: While ONp esters are historically considered "mild" acylating agents, their moderate reactivity necessitates longer reaction times. This extended duration allows weaker nucleophiles, such as the phenolate anion of Tyrosine, to compete with the primary amine, leading to 3[3].

  • Resolution: Implement global side-chain protection (e.g., using tBu for Ser/Thr/Tyr and Trt for His).

Part 3: Quantitative Comparison of Active Esters

To make an informed choice regarding your coupling strategy, review the comparative data below. ONp esters are often superseded by OSu or OPfp esters depending on the required reaction kinetics[4].

Active Ester TypeRelative ReactivityHydrolytic StabilityPrimary Side Reaction RiskByproduct Management
ONp (p-Nitrophenyl)ModerateHighRacemization, DKP, O-AcylationChromogenic (yellow), removed by basic wash
OSu (N-Hydroxysuccinimide)HighLowOver-acylation, HydrolysisWater-soluble, easily washed out
OPfp (Pentafluorophenyl)Very HighHighMinimal (kinetics outcompete)Highly soluble in organic solvents

Part 4: Self-Validating Protocol: HOBt-Catalyzed ONp Ester Coupling

Causality & Scientific Rationale: The moderate reactivity of ONp esters often necessitates longer reaction times, which directly increases the risk of side reactions[4]. By adding 1-hydroxybenzotriazole (HOBt), the ONp ester is converted in situ into a highly reactive OBt ester. This drastically accelerates the reaction, kinetically outcompeting slower side reactions like racemization and O-acylation.

Self-Validation Mechanism: The displacement of the p-nitrophenolate anion generates an intense yellow color (λmax ≈ 400 nm). By measuring the absorbance of the reaction mixture over time, the protocol self-validates the coupling progress. A plateau in absorbance proves the reaction has reached completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected amino acid ONp ester (1.1 eq) and the free amine peptide component (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add anhydrous HOBt (1.1 eq) to the mixture. Stir at room temperature.

  • Base Control (Conditional): If the amine component is a hydrochloride salt, add exactly 1.0 eq of N,N-Diisopropylethylamine (DIPEA). Critical: Do not add excess base. Excess base promotes oxazolone formation.

  • Spectrophotometric Monitoring (Validation): Extract 10 µL aliquots every 30 minutes, dilute in 1 mL of DMF, and measure absorbance at 400 nm against a DMF blank. The reaction is complete when the absorbance curve flattens.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash successively with 5% aqueous Na₂CO₃. Insight: The basic wash converts the p-nitrophenol byproduct into its water-soluble sodium salt, efficiently partitioning it into the aqueous layer. Wash with brine, dry over MgSO₄, and concentrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my dipeptide ONp ester completely degrade into a white precipitate? A: You likely encountered Diketopiperazine (DKP) formation. When the N-terminal protecting group is removed at the dipeptide stage, the free amine undergoes an intramolecular attack on the C-terminal ONp ester. This forms a stable 6-membered DKP ring, which is highly insoluble and precipitates out of solution.

Q: I am seeing extensive modification on my Tyrosine residues. Aren't ONp esters supposed to be mild? A: While ONp esters are mild enough to prevent rapid acylation of alcohols, their sluggish reaction kinetics are the true culprit here. If a coupling requires 24–48 hours to reach completion, weaker nucleophiles like the phenolic hydroxyl of Tyrosine have ample time to attack the active ester, leading to O-acylation[3]. Global side-chain protection is strongly recommended.

Q: Can I use ONp esters in automated Solid Phase Peptide Synthesis (SPPS)? A: It is generally not recommended. The kinetics of ONp esters are too slow to provide the efficient driving forces required for modern SPPS. They have largely been replaced by pentafluorophenyl (OPfp) esters or in situ coupling reagents (like DIC/Oxyma) which offer superior reactivity[4].

Part 6: References

  • Goodman, M., & Stueben, K. C. (1962). "Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters." Journal of the American Chemical Society. URL:[Link]

  • Bodanszky, M., et al. (1977). "Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides." The Journal of Organic Chemistry. URL:[Link]

  • Rehman, et al. (2018). "Side reactions in peptide synthesis: An overview." Bibliomed. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Cbz-D-norleucine 4-nitrophenyl Ester Reactions

Welcome to the technical support center for N-Cbz-D-norleucine 4-nitrophenyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Cbz-D-norleucine 4-nitrophenyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction time and temperature. Here, you will find practical advice grounded in chemical principles to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 4-nitrophenyl (ONp) group in this reagent?

A1: The 4-nitrophenyl group serves as an activating leaving group. In peptide synthesis, the formation of a peptide bond involves the nucleophilic attack of an amine group on a carboxyl group. This process is generally slow. The 4-nitrophenyl ester is an "active ester" where the electron-withdrawing nature of the nitro group makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming amine of another amino acid.[1] This accelerates the formation of the peptide bond under milder conditions.

Q2: How does the N-Cbz (Z) protecting group influence the reaction?

A2: The N-benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in peptide synthesis.[2] Its primary function is to prevent the amine group of the D-norleucine from reacting with another activated carboxyl group, thus avoiding unwanted polymerization. The Cbz group is stable under the conditions required for peptide coupling and can be removed later through methods like catalytic hydrogenolysis.[2]

Q3: What are the recommended storage and handling conditions for N-Cbz-D-norleucine 4-nitrophenyl ester?

A3: N-Cbz-D-norleucine 4-nitrophenyl ester should be stored at 0-8°C in a tightly sealed container to protect it from moisture.[3] For long-term storage, refrigeration or freezing is recommended.[4] As with many peptides and their derivatives, it's advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the active ester.[5]

Q4: Can I use this reagent in solid-phase peptide synthesis (SPPS)?

A4: Yes, N-Cbz protected amino acids can be utilized in solid-phase peptide synthesis (SPPS). They are particularly useful for N-terminal capping or when an orthogonal protecting group strategy is required, as the Cbz group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with N-Cbz-D-norleucine 4-nitrophenyl ester.

Q5: My reaction is very slow or incomplete. What are the likely causes and how can I fix this?

A5: Slow or incomplete reactions are a common challenge in peptide synthesis. Several factors could be at play:

  • Insufficient Activation: While the 4-nitrophenyl ester is an active ester, its reactivity is moderate.[6] For challenging couplings, such as with sterically hindered amines, the reaction may still be slow.

  • Low Temperature: While lower temperatures can minimize side reactions, they also decrease the reaction rate.

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rates. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) generally accelerate the coupling reaction compared to non-polar solvents like chloroform.[7]

  • Steric Hindrance: The nucleophilic amine you are coupling may be sterically hindered, making it difficult for it to approach the electrophilic carbonyl of the active ester.

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature. For many peptide couplings, room temperature is a good starting point. If the reaction is slow, you can consider gentle heating to 40-50°C. However, be aware that higher temperatures can increase the risk of side reactions like racemization.[8][9]

  • Solvent Selection: If you are using a non-polar solvent, consider switching to or using a mixture with a polar aprotic solvent like DMF or NMP.

  • Increase Reaction Time: If the reaction is clean but slow, simply extending the reaction time (e.g., overnight) may be sufficient to drive it to completion.[10]

  • Monitor Progress: Use a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the product. This will give you a clearer picture of the reaction kinetics.

Q6: I am observing significant side products, particularly the hydrolyzed carboxylic acid. How can I prevent this?

A6: The presence of the free carboxylic acid (N-Cbz-D-norleucine) indicates that the 4-nitrophenyl ester is being hydrolyzed. This is a common side reaction, especially in the presence of water.[11][12][13]

Preventative Measures:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are as dry as possible. Use freshly distilled solvents and dry your glassware thoroughly.

  • Control pH: If your reaction requires a base, use a non-nucleophilic base like Diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. Excess base can catalyze the hydrolysis of the ester.

  • Minimize Reaction Time at Elevated Temperatures: If you need to heat the reaction, do so for the minimum time necessary to achieve a good yield. Prolonged heating in the presence of trace amounts of water will promote hydrolysis.

Q7: My product yield is consistently low, even with complete conversion of starting materials. What could be the issue?

A7: Low isolated yields despite good conversion can be due to several factors during the work-up and purification stages:

  • Product Solubility: The resulting dipeptide or polypeptide may have different solubility characteristics than your starting materials, leading to losses during extraction or precipitation steps.

  • Adsorption to Silica Gel: If you are using column chromatography for purification, your product might be adsorbing strongly to the silica gel.

  • Side Reactions During Work-up: Acidic or basic conditions during the work-up could be cleaving protecting groups or causing other side reactions.

Optimization Strategies:

  • Modified Work-up: Before performing a large-scale reaction, conduct a small-scale trial to optimize the work-up procedure. Test different extraction solvents and pH adjustments.

  • Alternative Purification: Consider alternative purification methods such as preparative HPLC or crystallization if column chromatography is problematic.

  • Neutralize Before Concentration: If your work-up involves an acidic or basic wash, ensure you neutralize the organic layer before concentrating it to prevent any potential degradation.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling in Solution Phase

This protocol provides a general starting point for the coupling of N-Cbz-D-norleucine 4-nitrophenyl ester with a free amine.

Materials:

  • N-Cbz-D-norleucine 4-nitrophenyl ester (1.0 equivalent)

  • Amino acid ester hydrochloride or other amine component (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.0 - 1.2 equivalents, if starting with a salt)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine component (e.g., an amino acid ester hydrochloride) in anhydrous DMF.

  • If using a salt, add DIPEA to neutralize it and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve the N-Cbz-D-norleucine 4-nitrophenyl ester in anhydrous DMF.

  • Add the solution of the activated ester to the amine solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time can range from 2 to 24 hours.

  • Once the reaction is complete, quench the reaction with a dilute acid solution (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin for free amines, or potassium permanganate)

Procedure:

  • Prepare a developing chamber with the chosen solvent system.

  • Spot a small amount of the reaction mixture onto the TLC plate at the baseline. Also, spot the starting materials (N-Cbz-D-norleucine 4-nitrophenyl ester and the amine component) as references.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front.

  • Visualize the spots under a UV lamp. The 4-nitrophenyl ester and the Cbz-protected product will be UV active.

  • If the amine starting material is not UV active, you can stain the plate with ninhydrin (will show a colored spot for the free amine).

  • The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

Data Presentation

Table 1: Influence of Solvent on Peptide Coupling Rates

SolventDielectric Constant (ε)General Effect on Coupling RateReference
Dimethyl sulfoxide (DMSO)47Very Fast[7]
Dimethylformamide (DMF)37Fast[7]
Acetonitrile36Moderate to Fast[7]
Tetrahydrofuran (THF)7.5Moderate[7]
Dichloromethane (DCM)9.1Slow to Moderate[7]
Chloroform4.8Slow[7]

Note: The D-norleucine side chain is non-polar, which may affect the solubility of the starting material and product in different solvents.

Visualizations

Troubleshooting_Workflow start Reaction Issue Identified incomplete_reaction Incomplete Reaction / Slow Rate start->incomplete_reaction side_products Significant Side Products start->side_products low_yield Low Isolated Yield start->low_yield temp_check Is reaction at room temp? incomplete_reaction->temp_check hydrolysis_check Is free acid (hydrolysis) observed? side_products->hydrolysis_check workup_issue Is conversion high but isolated yield low? low_yield->workup_issue increase_temp Gradually increase temp (e.g., to 40-50°C). Monitor for side products. temp_check->increase_temp Yes extend_time Extend reaction time (e.g., overnight). temp_check->extend_time No, already heated solvent_check Using a polar aprotic solvent (DMF, NMP)? increase_temp->solvent_check extend_time->solvent_check solvent_check->extend_time Yes change_solvent Switch to or add a polar aprotic solvent. solvent_check->change_solvent No anhydrous_conditions Ensure anhydrous solvents and reagents. Use a non-nucleophilic base. hydrolysis_check->anhydrous_conditions Yes racemization_check Is racemization a concern? hydrolysis_check->racemization_check No lower_temp Run reaction at a lower temperature. Avoid excess base. racemization_check->lower_temp Yes optimize_workup Optimize work-up: check pH, extraction solvents. Consider alternative purification (HPLC, crystallization). workup_issue->optimize_workup Yes

Caption: Troubleshooting workflow for common reaction issues.

References

  • Solvation of CBZ-amino acid nitrophenyl esters in organic media and the kinetics of their transesterific
  • Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols - Benchchem. ()
  • Specific Conditions for Stability Studies and Storage - Eurofins Scientific. ()
  • Effect of varying solvent composition (0.0-40%) on the reaction rate...
  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. ()
  • Stability and Storage - MedchemExpress.com. ()
  • H. Saneii*, W. Bennett, Bobby Gaffney AAPPTec, LLC. 6309 Shepherdsville Rd, Louisville, KY, USA 40228 - Peptides. ()
  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ()
  • The hydrolysis of alpha-CBZ-L-lysine-p-nitrophenyl ester by two forms of human urokinase. ()
  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.
  • N-Cbz-DL-Leucine p-nitrophenyl ester | C20H22N2O6 | CID 284201 - PubChem. ()
  • Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a - The Royal Society of Chemistry. ()
  • Peptide Synthesis via Fragment Condens
  • "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters" - RJPN. ()
  • Pseudo‐first‐order rate constants for the hydrolysis of different...
  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 .
  • (PDF)
  • Z-D-norleucine 4-nitrophenyl ester - Chem-Impex. ()
  • US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google P
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. ()
  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. ()
  • Particle Reagent Optimization - Recommended Adsorption and Covalent Coupling Procedures - Thermo Fisher Scientific. ()
  • Peptide Storage and Handling Guidelines - GenScript. ()
  • N-CBZ-DL-LEUCINE P-NITROPHENYL ESTER - LookChem. ()
  • Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70) - European Commission. ()

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing N-Cbz-D-norleucine by RP-HPLC

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic peptides containing the N-Cbz-D-norleucine residue using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The presence of the N-terminal Carboxybenzyl (Cbz or Z) protecting group on a D-norleucine residue introduces significant hydrophobicity, which presents unique challenges during RP-HPLC purification.[1][2] This guide offers expert insights and practical solutions to overcome these challenges, ensuring you achieve high-purity peptides for your research.

Frequently Asked Questions (FAQs)

Q1: My Cbz-D-norleucine peptide is showing an extremely long retention time or isn't eluting from my C18 column. Why is this happening?

This is the most common issue encountered with Cbz-protected peptides. The Cbz group, with its benzyl moiety, is highly hydrophobic.[2][3] This, combined with the already non-polar nature of the norleucine side chain, causes very strong hydrophobic interactions with the C18 stationary phase.[4][5] This leads to excessive retention, often requiring very high concentrations of organic solvent to elute the peptide, which can compromise purity and recovery.

Q2: What is the best starting point for column selection when purifying a Cbz-D-norleucine peptide?

While C18 columns are the standard for many peptides, for highly hydrophobic peptides like those containing a Cbz group, a less retentive column is often a better choice.[4][6] Consider starting with a C8 or even a C4 column.[6][7] These columns have shorter alkyl chains, which reduces the strength of hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent, often resulting in better peak shape and faster run times.[4][5][8]

Q3: How should I prepare my Cbz-D-norleucine peptide sample for HPLC injection?

Due to the peptide's hydrophobicity, solubility in purely aqueous solutions can be poor, leading to precipitation on the column.[1] It is crucial to dissolve the crude peptide in a solvent that is compatible with the mobile phase but also ensures complete solubilization.[9]

  • Recommended Practice: Dissolve the peptide in a minimal volume of a strong organic solvent like acetonitrile (ACN) or methanol first, then dilute it with your initial mobile phase (e.g., 0.1% TFA in water) to the desired concentration.[10] Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the column.[9][10]

Q4: Is Trifluoroacetic Acid (TFA) necessary in the mobile phase? What concentration should I use?

Yes, TFA is highly recommended. It acts as an ion-pairing agent, which is crucial for achieving sharp, symmetrical peaks for peptides.[6][11][12] TFA pairs with basic residues on the peptide and masks interactions with residual silanol groups on the silica-based stationary phase, reducing peak tailing.[12]

  • Standard Concentration: A concentration of 0.1% (v/v) TFA in both the aqueous (Solvent A) and organic (Solvent B) mobile phases is the standard starting point for most peptide separations.[6][11]

  • For Complex Separations: For difficult separations with closely eluting impurities, increasing the TFA concentration to 0.2-0.25% may improve resolution, especially for peptides with multiple positive charges.[13]

Method Development & Optimization

A systematic approach is key to developing a robust purification method for your Cbz-D-norleucine peptide.

Step 1: Column and Mobile Phase Selection

The interplay between the stationary phase and mobile phase is critical for success.

Table 1: Comparison of RP-HPLC Columns for Hydrophobic Peptides

Column PhaseKey CharacteristicsBest For
C18 Longest alkyl chains, most hydrophobic, highest retention.[4][5]Standard peptides, resolving complex mixtures with subtle differences in hydrophobicity.[4] May be too retentive for Cbz-peptides.
C8 Intermediate chain length and hydrophobicity.[4][5]Recommended starting point. Often provides a good balance of retention and resolution for hydrophobic peptides, with improved peak shapes and shorter run times.[4][8]
C4 Shortest alkyl chains, least hydrophobic.[6]Very large or extremely hydrophobic peptides and proteins that are too strongly retained on C8 or C18 columns.[6]
Phenyl Offers alternative selectivity through π-π interactions with aromatic groups like the Cbz moiety.[14]Can be useful if C8 or C4 columns do not provide adequate resolution of impurities from the main peptide.[14]

Mobile Phase:

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[6]

Step 2: Gradient Optimization

Due to the high hydrophobicity, your starting percentage of Solvent B will likely be higher than for typical peptides, and the gradient may need to be shallower to resolve impurities.

Table 2: Recommended Starting Gradient Conditions (C8 Column)

Time (min)% Solvent B (ACN)Purpose
0-520-30%Initial equilibration and elution of very polar impurities. Start higher for more hydrophobic peptides.
5-3530% → 70%Screening Gradient. A broad gradient to determine the approximate elution time of the target peptide.
35-4070% → 95%Column wash to elute strongly bound components.
40-4595%Hold at high organic to ensure column is clean.
45-5095% → 20-30%Return to initial conditions for re-equilibration.
  • Optimization: Once the approximate elution time is known, a much shallower gradient around that point (e.g., 0.5-1% B per minute) should be employed to maximize the resolution between the target peptide and any closely eluting impurities.[6][15]

Step 3: Temperature Control

Increasing the column temperature (e.g., to 40-60°C) can be beneficial. It lowers mobile phase viscosity, which reduces backpressure, and can improve peak shape and alter selectivity, potentially resolving co-eluting peaks.[7][16]

Troubleshooting Guide

Use this guide to diagnose and solve common problems encountered during the purification process.

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)
Probable Cause(s)Recommended Solution(s)
Secondary Interactions: The peptide is interacting with active silanol groups on the column packing.Ensure 0.1% TFA is present in both mobile phases to suppress silanol activity.[12] Consider a modern, high-purity silica column with better end-capping.
Column Overload: Too much sample has been injected for the column's capacity.Reduce the injection volume or the concentration of the sample.[7] Broad, fronting peaks are a classic sign of mass overload.
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN).Whenever possible, dissolve the sample in the initial mobile phase.[17] If a stronger solvent is needed for solubility, inject the smallest possible volume.
Peptide Aggregation/Poor Solubility: The peptide is precipitating at the head of the column.[18]Increase the initial percentage of organic solvent (ACN) in your gradient. Try adding a small amount of formic acid or using a different organic modifier like isopropanol for very hydrophobic peptides.[19]
Column Degradation: The column is old, contaminated, or has been used at high pH, leading to damaged packing.Flush the column with a strong wash protocol (see Protocol 4.3). If performance does not improve, replace the column.[17]
Problem: Low or No Recovery
Probable Cause(s)Recommended Solution(s)
Irreversible Adsorption: The peptide is so hydrophobic that it binds irreversibly to the C18 stationary phase.[1]Switch to a less retentive column (C8 or C4).[6] Use a stronger organic solvent in mobile phase B, such as isopropanol, or a mixture of ACN/isopropanol.[19]
Sample Precipitation: The peptide precipitated in the vial or upon injection into the aqueous mobile phase.Re-evaluate your sample preparation method (see FAQ Q3 and Protocol 4.1). Ensure the peptide is fully dissolved before injection.[9]
Peptide Lost During Desalting: If using a pre-column for desalting, the peptide may be washing through if the loading buffer is too strong.Decrease the ACN concentration in the loading buffer to 2% or less to ensure the peptide binds to the pre-column during the loading step.[20]
Problem: Poor Resolution of Impurities
Probable Cause(s)Recommended Solution(s)
Gradient is Too Steep: The organic solvent concentration is increasing too quickly to separate components with similar hydrophobicity.Decrease the gradient slope (e.g., from 2% B/min to 0.5% B/min) across the elution range of your peptide.[6] This increases the time components spend interacting with the stationary phase, improving separation.
Sub-optimal Selectivity: The column/mobile phase system is not differentiating well between the peptide and impurities.Change the column (e.g., C8 to Phenyl).[14] Change the organic modifier (e.g., ACN to Methanol) or the acid modifier (e.g., TFA to formic acid, if MS compatibility is needed).[19][21] Altering the column temperature can also change selectivity.[16]
Co-eluting Impurities: Impurities may be synthesis-related, such as deletion sequences or truncated peptides.[22][23][24]LC-MS analysis is essential to identify the mass of the impurity.[25] If it's a closely related peptide, fine-tuning the gradient slope and temperature is the best approach.

Experimental Protocols & Visual Workflows

Protocol 4.1: Sample Preparation for Cbz-Peptides
  • Weigh approximately 1-2 mg of the lyophilized crude peptide into a clean microcentrifuge tube.

  • Add a small volume (e.g., 50 µL) of HPLC-grade acetonitrile (ACN) or methanol to the tube. Vortex gently to dissolve the peptide.

  • Add your HPLC starting mobile phase (e.g., 900 µL of 80% Water/20% ACN with 0.1% TFA) to dilute the sample to a final concentration of 1-2 mg/mL.

  • Vortex again to ensure the solution is homogeneous.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[9][10]

  • Inject onto the HPLC system for analysis.

Protocol 4.2: Column Cleaning and Regeneration

If you observe high backpressure or deteriorating peak shape, a contaminated column may be the cause.

  • Disconnect the column from the detector to avoid contamination.

  • Wash the column at a low flow rate (e.g., 0.5 mL/min for an analytical column) with the following sequence (30-60 minutes per step):

    • Reverse the column direction.

    • 100% HPLC-grade Water (to remove salts and buffers).

    • 100% Isopropanol (to remove strongly bound hydrophobic compounds).

    • 100% Acetonitrile.

    • Return the column to the original flow direction.

    • Equilibrate with your starting mobile phase conditions for at least 30 minutes before the next run.

Visual Workflow: Troubleshooting & Purification Strategy

This diagram outlines the logical steps from initial analysis to a purified product.

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Method Development cluster_purify Purification & Analysis Crude Crude Cbz-Peptide SamplePrep Protocol 4.1: Dissolve in ACN, Dilute & Filter Crude->SamplePrep Screen Initial Screen: C8 Column, Broad Gradient SamplePrep->Screen Analysis Analyze Chromatogram: Retention, Purity, Peak Shape Screen->Analysis Decision Is Resolution OK? Analysis->Decision Optimize Optimize: Shallow Gradient, Adjust Temp Decision->Optimize No Collect Preparative Run & Fraction Collection Decision->Collect Yes Optimize->Screen Re-run QC Purity Check: Analytical HPLC & MS Collect->QC Final Pool Pure Fractions & Lyophilize QC->Final

Caption: A typical workflow for purifying Cbz-D-norleucine peptides.

Visual Guide: Troubleshooting Poor Peak Shape

This decision tree helps diagnose the root cause of common peak shape issues.

TroubleshootingTree Start Problem: Poor Peak Shape Tailing Is Peak Tailing? Start->Tailing Fronting Is Peak Fronting/Broad? Tailing->Fronting No Sol_Tailing Solution: - Check 0.1% TFA - Use Newer Column Tailing->Sol_Tailing Yes Split Is Peak Splitting? Fronting->Split No Sol_Fronting Solution: - Reduce Sample Load - Check Sample Solvent Fronting->Sol_Fronting Yes Sol_Split Solution: - Check for Clogged Frit - Improve Sample Solubility Split->Sol_Split Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

  • C8 vs. C18 HPLC columns: Key differences explained. (n.d.). Phenomenex. Retrieved March 3, 2026, from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. Retrieved March 3, 2026, from [Link]

  • C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. Retrieved March 3, 2026, from [Link]

  • Difference between C18 Column and C8 Column. (2025, November 10). Hawach Scientific. Retrieved March 3, 2026, from [Link]

  • Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., Kovacs, J. M., Mills, J. B., Tripet, B. P., & Hodges, R. S. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 99-110. [Link]

  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024, December 22). Analytical Chemistry. Retrieved March 3, 2026, from [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. (2024, May 1). Pharmaguideline. Retrieved March 3, 2026, from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). GALAK Chromatography. Retrieved March 3, 2026, from [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD. Retrieved March 3, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 3, 2026, from [Link]

  • Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved March 3, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved March 3, 2026, from [Link]

  • On the Purification of Peptides with Size Exclusion Chromatography. (n.d.). Cytiva. Retrieved March 3, 2026, from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-58. [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved March 3, 2026, from [Link]

  • Gilar, M., Jaworski, A., & Fountain, K. J. (2010). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 21(9), 1564–1572. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. Retrieved March 3, 2026, from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript. Retrieved March 3, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved March 3, 2026, from [Link]

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(17), 3584-3590. [Link]

  • Cociorva, O. M., Grote, A. R., & Tabb, D. L. (2009). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Proteomics, 9(21), 4999–5002. [Link]

  • Gallou, F., et al. (2017). A tandem deprotection/coupling sequence is reported for solution-phase peptide synthesis in water under micellar catalysis conditions. Green Chemistry, 19(19), 4577-4581. [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. Retrieved March 3, 2026, from [Link]

  • Wynendaele, E., Verbeke, F., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 148-159. [Link]

Sources

Optimization

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with N-Cbz-D-Norleucine

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Peptide Synthesis Involving N-Cbz-D-Norleucine Reference ID: TS-DKP-NLE-001 Executive Summary: The "D-Isomer" & "Cbz" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Peptide Synthesis Involving N-Cbz-D-Norleucine Reference ID: TS-DKP-NLE-001

Executive Summary: The "D-Isomer" & "Cbz" Challenge

Welcome to the technical support center. You are likely visiting this page because you have observed a specific mass loss (M-18 or similar, corresponding to cyclo-dipeptide formation) or low yields when working with N-Cbz-D-norleucine (Z-D-Nle) .

Working with D-amino acids like D-Norleucine significantly increases the risk of diketopiperazine (DKP) formation compared to their L-counterparts. The D-configuration often induces a backbone conformation (similar to a


-turn) that brings the N-terminal amine of the dipeptide into close proximity with the C-terminal ester carbonyl.

When combined with N-Cbz (Benzyloxycarbonyl) protection, a unique risk arises during deprotection (hydrogenolysis). Unlike Fmoc removal (base-catalyzed), Cbz removal yields a free amine in a neutral environment, which—if not immediately protonated or coupled—can spontaneously attack the ester linkage to form a thermodynamically stable 6-membered DKP ring.

Diagnostic & Troubleshooting (Q&A)

Case A: Solution Phase Synthesis (Cbz Removal)

Q: I am removing the Cbz group from Cbz-D-Nle-AA1-OR via hydrogenolysis, but I am recovering mostly cyclic dipeptide (DKP). Why?

A: This is a classic "spontaneous cyclization" scenario.

  • The Cause: Standard hydrogenolysis (

    
     in MeOH/EtOH) generates the free amine (
    
    
    
    ) in a neutral solvent. Because D-Nle favors a turn conformation, the amine immediately attacks the C-terminal ester.
  • The Fix: You must protonate the amine the instant it is formed.

  • Protocol Adjustment: Perform the hydrogenolysis in the presence of 1.0–1.1 equivalents of a strong acid (e.g., HCl or p-Toluenesulfonic acid). This traps the amine as an ammonium salt (

    
    ), which is non-nucleophilic and cannot form DKP.
    
Case B: Solid Phase Peptide Synthesis (SPPS)

Q: N-Cbz-D-Nle is the first amino acid on my resin. After coupling the second amino acid and deprotecting it, I lose the peptide chain.

A: The DKP formation is likely occurring during the deprotection of the second amino acid (AA2).

  • The Cause: Once you remove the Fmoc/Boc from AA2, the free amine attacks the carbonyl of the D-Nle anchored to the resin. The resin acts as a leaving group. This is accelerated by the D-configuration of Norleucine.

  • The Fix: You must increase the steric bulk of the resin linkage to physically block this attack.

  • Recommendation: Switch from Wang or Merrifield resin to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive trityl group sterically hinders the nucleophilic attack on the ester carbonyl, virtually eliminating DKP formation.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired chain elongation and the parasitic DKP formation.

DKP_Mechanism Start Dipeptide-Ester (Free Amine H-AA2-D-Nle-OR) Transition Conformational Turn (Induced by D-Nle) Start->Transition Fast Equilibrium Desired Coupling Next AA (Linear Tripeptide) Transition->Desired Requires rapid activation SideReaction Intramolecular Attack (Aminolysis) Transition->SideReaction High Risk (Neutral pH) DKP_Product Diketopiperazine (DKP) + Cleaved Resin/Alcohol SideReaction->DKP_Product Irreversible

Caption: Pathway showing how the D-configuration of Norleucine facilitates the transition state for intramolecular aminolysis (DKP formation).

Validated Experimental Protocols

Protocol 1: Acid-Assisted Hydrogenolysis (Solution Phase)

Use this when removing N-Cbz from a dipeptide ester to prevent cyclization.

Reagents:

  • Substrate: Cbz-D-Nle-AA-OR (1.0 eq)

  • Catalyst: 10% Pd/C (10 wt% of substrate mass)

  • Solvent: Methanol or Ethanol (degassed)

  • Critical Additive: 1.0 M HCl in Dioxane or anhydrous HCl (1.1 eq relative to substrate)

Step-by-Step:

  • Dissolution: Dissolve the Cbz-protected peptide in Methanol.

  • Acidification: Add 1.1 equivalents of HCl. Note: Using Acetic acid is often insufficient; a stronger acid is preferred to fully protonate the amine.

  • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen/Argon).

  • Hydrogenation: Bubble

    
     gas or use a balloon. Stir vigorously for 1–4 hours.
    
  • Filtration: Filter the catalyst through Celite.

  • Workup: Evaporate the solvent. The product will be the Hydrochloride salt of the dipeptide ester (H-D-Nle-AA-OR · HCl).

  • Next Step: When coupling the next amino acid, add the base (DIPEA/NMM) simultaneously with the activated ester of the next amino acid to minimize the time the amine is free.

Protocol 2: 2-CTC Resin Loading (Solid Phase)

Use this when N-Cbz-D-Nle (or Fmoc-D-Nle) is the C-terminal residue.

Rationale: The steric bulk of the 2-chlorotrityl group prevents the "back-biting" attack required for DKP formation.[1]

Step-by-Step:

  • Resin Prep: Swell 2-Chlorotrityl Chloride resin (1.0 g) in dry DCM for 20 mins.

  • Loading: Dissolve N-Cbz-D-Nle-OH (1.2 eq) in dry DCM. Add DIPEA (4.0 eq).

  • Reaction: Add the amino acid solution to the resin. Shake for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture to cap unreacted chloride sites. Shake for 15 mins.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Verification: The bulky trityl linker now protects the ester bond from DKP formation during subsequent deprotection steps.

Comparative Data: Resin & Conditions

The table below summarizes the relative risk of DKP formation based on experimental conditions.

VariableConditionDKP Risk LevelMechanism of Failure
Resin Type Wang / MerrifieldHIGH Unhindered ester allows easy nucleophilic attack.
2-Chlorotrityl (2-CTC) LOW Steric bulk blocks the carbonyl carbon.[1]
Configuration L-NorleucineMediumStandard risk for aliphatic residues.
D-Norleucine HIGH D-isomer induces turn conformation favoring cyclization.
Deprotection Standard HydrogenolysisCRITICAL Neutral pH generates highly nucleophilic free amine.
Acidic Hydrogenolysis LOW Amine is protonated (

) and non-nucleophilic.
Coupling Speed Standard (DIC/HOBt)MediumSlow activation allows time for DKP competition.
Fast (HATU/HBTU) LOW Rapid acylation outcompetes intramolecular cyclization.

References

  • Giron, J., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis: Mechanisms and Prevention.Journal of Peptide Science .

    • Supports the mechanism of DKP formation and the influence of D-amino acids.
  • Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin: A Carrier for the Solid Phase Synthesis of Peptides and Proteins.International Journal of Peptide and Protein Research .

    • Establishes 2-CTC resin as the gold standard for preventing DKP.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][6][7]Chemical Reviews .

    • Provides data on Cbz stability and removal conditions.
  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation.[1][6][8]

    • General troubleshooting for DKP in SPPS.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-Cbz-D-Norleucine Peptides

Welcome to the Advanced Peptide Troubleshooting Center. Peptides containing both an N-terminal Carboxybenzyl (N-Cbz) protecting group and D-norleucine (D-Nle) residues present extreme challenges in aqueous solubilization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. Peptides containing both an N-terminal Carboxybenzyl (N-Cbz) protecting group and D-norleucine (D-Nle) residues present extreme challenges in aqueous solubilization. This guide is engineered for researchers and drug development professionals, providing causality-driven explanations, self-validating experimental protocols, and structural diagnostics to overcome severe hydrophobic aggregation.

Part 1: The Thermodynamic Challenge of N-Cbz-D-Nle Sequences

To solve solubility issues, we must first understand the physicochemical causality behind them.

D-norleucine is an unnatural, unbranched aliphatic isomer of leucine[1]. While often utilized as an oxidation-resistant substitute for methionine[2], its extended aliphatic chain significantly increases the peptide's Grand Average of Hydropathy (GRAVY) score[3]. When combined with the N-Cbz protecting group—which features a bulky, highly hydrophobic aromatic benzyl ring—the peptide fundamentally repels water.

When introduced to an aqueous buffer, water molecules are forced to form highly ordered clathrate cages around these non-polar moieties. This creates a massive entropic penalty. To minimize exposed hydrophobic surface area, the peptide chains undergo rapid hydrophobic collapse and form intermolecular


-sheet networks, resulting in precipitation or gelation[4]. Peptides containing >50% hydrophobic residues are generally insoluble in purely aqueous environments and mandate the use of organic co-solvents[5].

G State1 N-Cbz-D-Nle Peptide in Water (High Entropic Penalty) State2 Hydrophobic Collapse & β-Sheet Aggregation State1->State2 Thermodynamic Drive State3 Addition of DMSO/DMF (H-Bond Acceptors) State2->State3 Rescue Strategy State4 Disruption of Intermolecular Bonds State3->State4 Solvent Interaction State5 Solvated Monomeric Peptide State4->State5 Monomerization

Thermodynamic pathway of N-Cbz-D-Nle peptide aggregation and solvent-mediated rescue.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my N-Cbz-D-norleucine peptide immediately turn into a cloudy gel when I add water or PBS? A1: This is a classic manifestation of hydrophobic collapse and


-sheet aggregation[4]. Because the N-Cbz group and D-Nle side chains are intensely hydrophobic, they cannot form hydrogen bonds with water. Instead, the peptide chains bind to each other via 

stacking (from the Cbz aromatic ring) and Van der Waals forces (from the Nle aliphatic chains). You must disrupt these intermolecular forces using a polar aprotic solvent before introducing water[5].

Q2: Should I use DMSO or DMF as my primary rescue solvent? A2: Both are excellent polar aprotic solvents, but their application depends on your downstream assay and sequence. Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen bond acceptor, effectively stripping water away from the peptide surface and breaking apart aggregates[6]. However, DMSO can oxidize susceptible residues (like free Cysteine). If your sequence contains free Cys, Dimethylformamide (DMF) is the safer, non-oxidizing alternative[7].

Q3: I dissolved the peptide perfectly in 100% DMSO, but it crashed out instantly when I diluted it with my assay buffer. What went wrong? A3: You experienced "solvent shock" or "salting out." When an aqueous buffer is added directly into a concentrated peptide-DMSO solution, localized micro-environments of high water concentration form instantly. This triggers immediate hydrophobic collapse[8]. Causality-driven solution: Always reverse the order of addition. You must add the concentrated peptide-DMSO solution dropwise into a rapidly stirring volume of your aqueous buffer[8].

Q4: Can I use heating or sonication to force the peptide into an aqueous solution without organic solvents? A4: No. While warming (<40°C) and sonication impart kinetic energy that can temporarily disrupt weak intermolecular forces[7], they cannot overcome the fundamental thermodynamic insolubility of the N-Cbz and D-Nle groups in water. Sonication should be used in conjunction with organic solvents to accelerate dissolution, not as a standalone aqueous rescue method.

Part 3: Quantitative Solvent Diagnostics

To select the correct solvent system, compare the physicochemical properties and biological limits of the standard peptide rescue solvents outlined below.

Table 1: Solvent Selection Matrix for Hydrophobic Peptides
SolventPolarity IndexMechanism of ActionMax Final Conc. (Cell Assays)Best Application
DMSO 7.2Strong H-bond acceptor; strips water from peptide surface[6].< 0.5% - 1.0%[8]Primary solubilization of highly hydrophobic sequences[5].
DMF 6.4Polar aprotic; disrupts hydrophobic interactions.< 0.1% (Higher toxicity)[8]Peptides containing free Cys (prevents oxidation)[7].
HFIP 6.1Volatile fluorinated alcohol; disrupts ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-sheets[6].
0% (Must be evaporated)Disassembling pre-formed aggregates prior to assay[6].
ACN 5.8Polar aprotic co-solvent.Assay dependentHPLC purification; mild hydrophobic rescue.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the visual validation checkpoint has been successfully met.

Protocol 1: The Dropwise Solvent-Shift Method

Use this protocol for standard solubilization prior to biological assays.

  • Initial Solubilization: Weigh 1 mg of the lyophilized N-Cbz-D-Nle peptide into a sterile microcentrifuge tube.

  • Organic Rescue: Add 10–20 µL of 100% DMSO (or DMF if Cys is present).

  • Kinetic Disruption: Vortex vigorously for 30 seconds, then sonicate in a water bath for 1–2 minutes.

    • Validation Checkpoint: Hold the tube to the light. The solution must be completely transparent and particle-free. If it is cloudy, the peptide is still aggregated. Add another 10 µL of solvent and repeat until absolute optical clarity is achieved.

  • Buffer Preparation: In a separate, larger vial, prepare your target aqueous buffer (e.g., PBS, pH 7.4) and insert a magnetic stir bar. Set to rapid stirring.

  • Dropwise Dilution: Using a micropipette, add the clear peptide-organic solution dropwise (1 µL at a time) directly into the vortex of the stirring buffer[8].

    • Validation Checkpoint: Transient turbidity may appear as each drop hits the water, but it must clear instantly upon stirring. If permanent turbidity or milky precipitation occurs, you have reached the absolute solubility limit of the sequence in that buffer.

Protocol 2: HFIP Disassembly for Stubborn Aggregates

If Protocol 1 fails, the peptide has likely formed irreversible


-sheet amyloids during lyophilization or storage. Use Hexafluoroisopropanol (HFIP) to reset the peptide to a monomeric state[6].
  • Disassembly: Dissolve the peptide in 100% HFIP to a concentration of 1 mg/mL.

  • Monomerization: Vortex and sonicate for 2 minutes. HFIP is highly effective at breaking apart

    
    -sheet structures[6].
    
  • Evaporation: Aliquot the solution into working volumes in microcentrifuge tubes. Evaporate the volatile HFIP using a gentle stream of nitrogen gas or a speed-vacuum concentrator.

    • Validation Checkpoint: A thin, translucent, glassy peptide film should form at the bottom of the tube[6]. If a white, powdery crust forms, moisture was introduced during evaporation; repeat the process.

  • Reconstitution: Store the monomeric film at -80°C, or immediately reconstitute it using Protocol 1 just before your experiment.

Part 5: Solubilization Decision Workflow

G Start Lyophilized N-Cbz-D-Nle Peptide TestDMSO Add 10-20µL 100% DMSO or DMF Start->TestDMSO Check1 Is solution clear? TestDMSO->Check1 Dilute Dilute dropwise into aqueous buffer (pH 7.4) under vortex Check1->Dilute Yes HFIP HFIP Pre-treatment (Disrupt β-sheets) Check1->HFIP No Check2 Does it precipitate? Dilute->Check2 Success Successful Solubilization (<1% Final DMSO) Check2->Success No Check2->HFIP Yes Evaporate Evaporate to peptide film (N2 stream or vacuum) HFIP->Evaporate Reconstitute Reconstitute in minimal DMSO, then buffer Evaporate->Reconstitute Reconstitute->Check1

Workflow for solubilizing highly hydrophobic N-Cbz-D-Nle peptides using organic co-solvents.

References

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. lifetein.com.
  • Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. peptidechemistry.org.
  • Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides - Benchchem. benchchem.com.
  • Peptide solubility guidelines. huji.ac.il.
  • Dissolving Peptides | Biorbyt. biorbyt.com.
  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. biorxiv.org.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC. nih.gov.
  • Challenges in Peptide Solubilization – Amyloids Case Study - LifeTein. lifetein.com.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cbz-D-Norleucine Coupling

Executive Summary & Diagnostic Framework The Challenge: Coupling N-Cbz-D-Norleucine presents a dual challenge: Steric Bulk: The Benzyloxycarbonyl (Cbz) group is significantly larger than Fmoc or Acetyl groups. When combi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Coupling N-Cbz-D-Norleucine presents a dual challenge:

  • Steric Bulk: The Benzyloxycarbonyl (Cbz) group is significantly larger than Fmoc or Acetyl groups. When combined with the flexible but hydrophobic butyl side chain of Norleucine, it creates a "shielding" effect that retards nucleophilic attack.

  • Stereochemical Integrity: While urethane protectors (like Cbz) generally suppress oxazolone formation better than amides, the forcing conditions required to overcome steric hindrance (high temperature, strong activation) re-introduce the risk of racemization (D

    
     L epimerization).
    

The Solution Strategy: Do not default to standard EDC/HOBt protocols. Use the decision tree below to select the correct activation strategy based on your specific coupling partner (the amine).

Visual 1: Coupling Strategy Decision Matrix

CouplingStrategy Start Analyze Coupling Partner (Amine) Primary Primary Amine (Un-hindered) Start->Primary Low Sterics Secondary Secondary Amine / Bulky Primary Amine Start->Secondary Moderate Sterics Extreme Extremely Hindered (e.g., N-Me, Aib, alpha-disubstituted) Start->Extreme High Sterics StratA STRATEGY A: Phosphonium/Uronium (PyBOP or HBTU) + DIPEA Primary->StratA StratB STRATEGY B: High-Efficiency Uronium (HATU or COMU) + HOAt Base: Collidine (TMP) Secondary->StratB StratC STRATEGY C: Acid Fluoride Method (TFFH or BTFFH) No pre-activation time Extreme->StratC StratA->StratB If Yield < 80% StratB->StratC If Yield < 50%

Caption: Decision matrix for selecting coupling reagents based on the steric demand of the amine partner. Strategy B is the recommended starting point for most Cbz-D-Nle couplings.

Technical Deep Dive: Reagent Ecosystem

To troubleshoot effectively, you must understand the causality of reagent selection.

Comparison of Coupling Reagents for Hindered Systems
Reagent ClassReagentSteric HandlingRacemization RiskRecommendation
Standard HBTU / TBTULowModerateAvoid for Cbz-D-Nle unless amine is very reactive.
Phosphonium PyBOPMediumLowGood alternative if uronium salts cause guanidinylation.
7-Aza Uronium HATU High Very Low Gold Standard. The 7-aza nitrogen provides "neighboring group assistance" (see Visual 2).
Oxyma-based COMU High Very Low Safer Alternative. Comparable efficiency to HATU but non-explosive and more soluble.[1]
Acid Fluoride TFFH Extreme LowThe "Nuclear Option." Generates acid fluorides in situ; excellent for when the amine cannot reach the active ester.
The Critical Role of the Base[2]
  • DIPEA (Diisopropylethylamine): Standard, but can cause racemization in slow, hindered reactions by abstracting the

    
    -proton.
    
  • 2,4,6-Collidine (TMP): A weaker, more hindered base.[2] Highly recommended for Cbz-D-Nle coupling. It is strong enough to deprotonate the carboxylic acid but too sterically hindered to abstract the chiral

    
    -proton effectively.
    
Visual 2: The "Neighboring Group Effect" (Why HATU works)

NeighboringGroup Step1 Activated Ester (O-At) Transition Cyclic Transition State (7-membered ring) Step1->Transition Amine approaches Product Amide Bond Formation Transition->Product Rapid collapse Note The Pyridine Nitrogen (N7) H-bonds with the incoming Amine, positioning it for attack. Transition->Note

Caption: Mechanism of HATU/HOAt activation. The N7 nitrogen on the benzotriazole ring acts as a general base, pre-organizing the incoming amine for faster attack, crucial for overcoming steric bulk.

Troubleshooting & FAQs

Q1: I am seeing low conversion (<50%) even with HATU. What now?

Diagnosis: Likely "Beta-Sheet Aggregation" or extreme steric clash. Corrective Actions:

  • Solvent Switch: Switch from DMF to NMP (N-methylpyrrolidone) or a mixture of DMSO:NMP (1:4) . These solvents are better at disrupting inter-chain hydrogen bonds that cause aggregation.

  • Microwave Assistance: Heat to 60°C for 10-20 minutes. Warning: Monitor optical purity closely.

  • Double Coupling: Do not just extend time. Filter, wash, and add fresh activated reagents.

Q2: My product is racemized (D/L mixture). Why?

Diagnosis: The activation time was too long, or the base was too strong. Corrective Actions:

  • Switch Base: Replace DIPEA with Collidine (2,4,6-trimethylpyridine) .

  • Pre-activation Limit: Do not pre-activate Cbz-D-Nle with HATU for more than 30 seconds before adding the amine. Long pre-activation allows the active ester to racemize via enolization.

  • Use Acid Fluorides: Switch to TFFH (Protocol B). Acid fluorides are highly reactive but less prone to oxazolone-mediated racemization than active esters.

Q3: Why is Cbz-D-Nle precipitating when I add the coupling reagent?

Diagnosis: Cbz-D-Nle is highly lipophilic. Standard concentrations (0.5 M) in DMF might be too high. Corrective Actions:

  • Add DCM (Dichloromethane) to the solvent mixture (e.g., 50:50 DMF:DCM).

  • Use COMU instead of HATU; COMU has superior solubility in organic solvents.[3]

Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Standard for Hindered Systems)

Use this for coupling Cbz-D-Nle to secondary amines or bulky primary amines.

Reagents:

  • Cbz-D-Nle-OH (1.0 equiv)

  • Amine Partner (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.1 equiv)

  • HOAt (1.0 equiv) [Optional but recommended for max efficiency]

  • 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Solvent: Anhydrous NMP or DMF

Step-by-Step:

  • Dissolve Cbz-D-Nle-OH and the Amine Partner in NMP (concentration ~0.1 M).

  • Cool the solution to 0°C (ice bath). Cooling suppresses initial racemization.

  • Add Collidine. Stir for 1 minute.

  • Add HATU (and HOAt if using).[4]

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Monitor by LC-MS at 2 hours. If incomplete, add fresh HATU (0.5 equiv) and Collidine (1.0 equiv).

Protocol B: Acid Fluoride Method (TFFH)

Use this for "impossible" couplings (e.g., coupling to N-methyl amines or Aib).

Reagents:

  • Cbz-D-Nle-OH (1.0 equiv)

  • Amine Partner (1.0 - 1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (2.0 equiv) [Note: DIPEA is acceptable here as acid fluorides are more stable]

  • Solvent: Anhydrous DCM or DCM/DMF mixture

Step-by-Step:

  • Dissolve Cbz-D-Nle-OH, Amine, and TFFH in DCM.

  • Add DIPEA dropwise.

  • Stir vigorously at Room Temperature.

  • Note: This reaction generates the acid fluoride in situ.[5] It is extremely reactive toward the amine but relatively stable to water.

  • Reaction is typically complete within 1-2 hours.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[6] Chemical Reviews, 111(11), 6557–6602.[6] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[3][4][9] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117, 5401. Link

Sources

Troubleshooting

removing dicyclohexylurea byproduct in N-Cbz-D-norleucine reactions

This technical guide addresses the removal of 1,3-Dicyclohexylurea (DCU) , the persistent byproduct formed during N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling of N-Cbz-D-norleucine . Given the lipophilic nature...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the removal of 1,3-Dicyclohexylurea (DCU) , the persistent byproduct formed during N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling of N-Cbz-D-norleucine .

Given the lipophilic nature of the norleucine side chain (


) combined with the Cbz protecting group, your target molecule is likely highly hydrophobic. This creates a specific challenge: solubility overlap . Standard protocols using non-polar anti-solvents (like hexanes) may inadvertently precipitate your product alongside the DCU.

Part 1: Technical Support & Troubleshooting (Q&A)

Issue 1: Bulk DCU Removal

Q: The reaction mixture has turned into a thick slurry. Direct filtration is slow and clogs my frit immediately. How do I process this? A: This "oatmeal" consistency is typical of high-concentration DCC reactions.

  • Dilution is Key: Do not filter the neat reaction mixture. Dilute the reaction volume by 50–100% with cold Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
    • Why: DCU is virtually insoluble in these solvents, but your lipophilic N-Cbz-D-norleucine derivative should remain soluble.

  • Celite Pad: Never filter directly through a frit or paper. Pack a sintered glass funnel with a 1–2 cm pad of Celite 545 .

  • The "Cake Wash": After the initial filtration, the DCU "cake" traps significant product.[1] Resuspend the solid cake in fresh solvent, stir for 5 minutes, and re-filter.

Issue 2: Trace Contamination (The "Ghost" Precipitate)

Q: I filtered the reaction clearly, but after rotary evaporation and leaving the oil overnight, white needles appeared. What happened? A: This is "delayed precipitation." DCU is slightly soluble in Dichloromethane (DCM) (~0.15 g/100 mL). As you concentrated the solvent, the DCU concentration exceeded its saturation point.

  • Fix (The Freeze-Out Method): Redissolve the residue in a minimal amount of Acetone or Acetonitrile (MeCN) . Place the flask in a

    
     freezer for 2–4 hours. DCU is extremely insoluble in cold MeCN/Acetone, while Cbz-amino acids generally remain in solution. Filter the cold solution rapidly.
    
Issue 3: Chromatographic Interference

Q: I see a streak running just above my product on TLC, and it co-elutes during flash column chromatography. How do I separate them? A: DCU tails significantly on silica gel.

  • Pre-Column Treatment: Before loading the column, adsorb your crude material onto silica gel (dry loading) rather than wet loading.

  • Eluent Modification: DCU is slightly soluble in DCM but insoluble in hexanes. If your product elutes in a non-polar mix (e.g., 10% EtOAc/Hex), DCU may crash out inside the column, causing band broadening.

    • Solution: Use a gradient starting with 100% DCM (to keep DCU moving or fully dissolved) before introducing MeOH, or switch to Toluene/EtOAc systems where DCU solubility is more predictable.

Issue 4: Distinguishing DCU from Product

Q: I have a white solid. How do I quickly confirm if it's DCU or my N-Cbz-D-norleucine product without running a full NMR? A:

  • TLC Visualization: DCU is UV active (weak, 210–220 nm) but does not stain with Ninhydrin (no free amine). Your product (if it has an NH) might stain.

  • Solubility Test: Take a small spatula tip of the solid. Add Methanol .

    • DCU is moderately soluble in MeOH.

    • Add Water to the MeOH solution. DCU precipitates immediately as bulky white flocculence.

  • Melting Point: DCU melts at 230–232°C . N-Cbz-D-norleucine derivatives typically melt much lower (<150°C).

Part 2: Experimental Protocols

Protocol A: The "Solvent Switch" Precipitation (Recommended)

Best for: Lipophilic products like N-Cbz-D-norleucine amides.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Celite 545.

  • Evaporation: Remove the reaction solvent (usually DCM or DMF) completely under reduced pressure.

  • Re-dissolution: Dissolve the oily residue in warm Ethyl Acetate (approx. 5 mL per gram of crude).

    • Note: If the product is very insoluble, add small amounts of DCM until clear.

  • Precipitation: Cool the solution to Room Temperature (RT), then place in an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Filter the slurry through a Celite pad.

  • Wash: Wash the filtrate with 1M HCl (removes unreacted amine and converts residual DCC to DCU) and Saturated

    
      (removes unreacted N-Cbz-D-norleucine acid).
    
  • Concentration: Dry over

    
     and concentrate.
    
Protocol B: Chemical Conversion (For stubborn traces)

Best for: When filtration fails to remove the last 5% of DCU.

Mechanism: Unreacted DCC is hydrated to DCU. This protocol forces that completion and uses polarity differences.[2]

  • Dissolve crude in Acetone .

  • Add Oxalic Acid (0.5 eq relative to original DCC) dissolved in a small amount of acetone.

    • Reason: Oxalic acid reacts with residual DCC to form a urea-oxalate complex that precipitates more efficiently than DCU alone.

  • Stir for 20 minutes.

  • Filter off the white solid.

  • Evaporate acetone; redissolve residue in EtOAc and wash with water to remove excess oxalic acid.

Part 3: Comparative Data & Visualization

Table 1: Solubility Profile of DCU vs. N-Cbz-D-Norleucine Derivatives
SolventDCU SolubilityN-Cbz-D-Nle Product SolubilityAction Strategy
Dichloromethane (DCM) Slightly Soluble (~0.15 g/100mL)Highly SolubleAvoid for final precipitation; DCU stays in solution.
Diethyl Ether InsolubleSolubleExcellent for precipitation (if product doesn't crash out).
Ethyl Acetate (Cold) InsolubleSolubleBest general purpose wash solvent.
Methanol / Ethanol SolubleSolubleWorst solvent for separation; DCU will co-dissolve.
Water InsolubleInsolubleUse for aqueous workup (DCU stays in organic layer or interface).
Workflow Visualization

DCU_Removal_Workflow Start Crude Reaction Mixture (DCM/DMF) Evap Evaporate Solvent to Residue Start->Evap Redissolve Redissolve in Cold Ethyl Acetate Evap->Redissolve Filter1 Filter through Celite (Remove Bulk DCU) Redissolve->Filter1 DCU Precipitates Filtrate Filtrate Solution Filter1->Filtrate Wash Wash with 1N HCl & Sat. NaHCO3 Filtrate->Wash Check Check NMR/TLC for Trace DCU Wash->Check Freeze Freeze-Out Method: Dissolve in MeCN, -20°C Check->Freeze DCU Present Final Pure Product Check->Final Clean Filter2 Cold Filtration Freeze->Filter2 Filter2->Final

Caption: Logical workflow for the stepwise removal of DCU, prioritizing solvent switching to leverage solubility differentials.

Part 4: References

  • Organic Synthesis. (2025). Acid-Amine Coupling using DCC: General Procedures and Workup. Retrieved from [Link]

  • ResearchGate Scientific Forum. (2013). Strategies for removing DCU from DCC/DMAP esterification reactions. Retrieved from [Link]

  • LifeTein Peptide Blog. (2025). Unnatural Amino Acids: Norleucine Properties and Solubility.[3][4][5] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Cbz-D-norleucine 4-nitrophenyl ester vs. HBTU/HOBt coupling efficiency

Peptide Coupling Dynamics: Pre-Activated N-Cbz-D-norleucine 4-nitrophenyl ester vs. In Situ HBTU/HOBt Activation For researchers and drug development professionals, the selection of a peptide coupling strategy is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Peptide Coupling Dynamics: Pre-Activated N-Cbz-D-norleucine 4-nitrophenyl ester vs. In Situ HBTU/HOBt Activation

For researchers and drug development professionals, the selection of a peptide coupling strategy is a critical determinant of yield, stereochemical integrity, and overall synthetic efficiency. The formation of an amide bond requires the thermodynamic activation of a stable carboxylic acid. This guide provides an objective, data-driven comparison between two fundamentally different activation paradigms: the classical pre-activated active ester method, exemplified by N-Cbz-D-norleucine 4-nitrophenyl ester (ONp) , and the modern in situ activation method utilizing HBTU/HOBt .

Mechanistic Causality & Reaction Dynamics

The Pre-Activated Paradigm: N-Cbz-D-norleucine 4-nitrophenyl ester

N-Cbz-D-norleucine 4-nitrophenyl ester represents a classical approach where the carboxylic acid is pre-activated with a highly electron-withdrawing leaving group (p-nitrophenol)[1].

  • Causality of Stability: The electron-withdrawing nature of the nitro group makes the ester thermodynamically favorable for nucleophilic attack (aminolysis)[2]. However, because the active ester is already formed and isolated, the kinetic barrier for aminolysis is higher than that of modern in situ intermediates, resulting in reaction times spanning hours to days[1].

  • Stereochemical Preservation: The primary advantage of this pre-activated system lies in its stereocontrol. Unnatural amino acids, such as D-norleucine, are highly susceptible to base-catalyzed epimerization via oxazolone intermediate formation during the activation phase. By utilizing a pre-activated ONp ester, the harsh activation step is entirely decoupled from the peptide elongation step. Aminolysis can proceed without the need for strong tertiary bases, virtually eliminating the risk of racemization.

The In Situ Paradigm: HBTU/HOBt System

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)—which structural studies have confirmed exists primarily as an aminium/guanidinium salt rather than a uronium salt[3]—is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

  • Causality of Speed: In the presence of a tertiary base like DIPEA, HBTU rapidly activates the free carboxylic acid. The additive HOBt (1-hydroxybenzotriazole) immediately intercepts the highly reactive intermediate to form an OBt active ester in situ[1]. This OBt ester is kinetically highly reactive, driving peptide bond formation to completion in minutes[4].

  • The Guanidinylation Risk: The speed of HBTU comes with a mechanistic caveat. If the N-terminal amine is sterically hindered, or if HBTU is introduced to the amine before the carboxylic acid is fully activated, the free amine can directly attack the electrophilic carbon of the HBTU guanidinium moiety[5]. This results in a stable, positively charged guanidinium-capped peptide—a dead-end side reaction that permanently terminates chain elongation[3].

Visualizing Reaction Pathways

To fully understand the divergence in these methodologies, we must map their mechanistic pathways.

ONp_Mechanism ONp N-Cbz-D-Nle-ONp (Pre-activated Ester) Tetra Tetrahedral Intermediate ONp->Tetra Aminolysis Amine Free Amine (Nucleophile) Amine->Tetra Nucleophilic Attack Product Peptide Bond (Target Amide) Tetra->Product Collapse Leaving p-Nitrophenol (Leaving Group) Tetra->Leaving Elimination

Aminolysis pathway of pre-activated N-Cbz-D-norleucine 4-nitrophenyl ester.

HBTU_Mechanism Acid Carboxylic Acid OBt OBt Active Ester (Intermediate) Acid->OBt Activation via HBTU/HOBt HBTU HBTU + DIPEA HBTU->OBt Guanidine Guanidinylated Amine (Dead-end Byproduct) HBTU->Guanidine If Amine attacks HBTU HOBt HOBt Additive HOBt->OBt Product Peptide Bond (Target Amide) OBt->Product Aminolysis (Desired) Amine Free Amine Amine->HBTU Direct Attack (Side Reaction) Amine->Product

HBTU/HOBt in situ activation pathway and competing guanidinylation side reaction.

Quantitative Performance Comparison

The following table synthesizes the operational and kinetic differences between the two methodologies, providing a framework for reagent selection.

ParameterN-Cbz-D-norleucine 4-nitrophenyl esterHBTU / HOBt In Situ Activation
Activation State Pre-activated (Stable, isolable)Generated in situ (Transient OBt ester)
Coupling Kinetics Slow (2 to 24 hours)Rapid (10 to 60 minutes)
Racemization Risk Extremely Low (No strong base required)Low/Moderate (Dependent on DIPEA exposure)
Primary Side Reactions Minimal (Highly controlled aminolysis)Guanidinylation of N-terminus; Epimerization
Shelf Stability High (Months to years if kept dry)Low (Must be prepared fresh in solution)
Optimal Use Case Unnatural D-amino acids, fragment condensationRoutine SPPS, high-throughput chain elongation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric ratios and visual/chemical checkpoints to guarantee reaction success and prevent known side reactions.

Protocol A: Solution-Phase Coupling of N-Cbz-D-norleucine ONp Ester

Objective: Achieve zero-racemization coupling of an unnatural amino acid.

  • Preparation: Dissolve 1.0 equivalent of the free amine (or peptide fragment) in anhydrous DMF.

  • Base Addition (Conditional): If the amine is a hydrochloride salt, add exactly 1.0 equivalent of a weak, non-nucleophilic base such as N-Methylmorpholine (NMM). Causality: Avoid strong bases like DIPEA to strictly maintain the stereochemical integrity of the D-norleucine residue. If the amine is free, omit the base entirely.

  • Ester Addition: Add 1.1 equivalents of N-Cbz-D-norleucine 4-nitrophenyl ester.

  • Self-Validation (Visual Monitoring): As the aminolysis proceeds, the leaving group (p-nitrophenol) is released. In the slightly basic environment, this forms the p-nitrophenolate anion, which turns the reaction solution a distinct, bright yellow. The intensity of the yellow color serves as a real-time, visual indicator of reaction progress.

  • Completion: Stir at room temperature for 12–24 hours. Verify completion via HPLC or TLC before proceeding to aqueous workup.

Protocol B: SPPS Coupling via HBTU/HOBt

Objective: Rapid, high-yield chain elongation while preventing guanidinylation.

  • Stoichiometric Pre-activation (Critical Step): In a separate vial, combine 3.0 equivalents of the Fmoc-protected amino acid, 3.0 equivalents of HOBt, and 2.9 equivalents of HBTU in DMF. Causality: Utilizing a slight stoichiometric deficit of HBTU (2.9 eq vs 3.0 eq of amino acid) is a self-validating trick. It ensures that 100% of the HBTU is consumed during the formation of the OBt ester, leaving zero unreacted HBTU to cause guanidinylation of the resin-bound peptide[5].

  • Base Activation: Add 6.0 equivalents of DIPEA to the solution. Vortex and allow to pre-activate for exactly 2 minutes.

  • Coupling: Add the pre-activated OBt-ester solution to the resin bearing the free N-terminal amine. Agitate for 30–45 minutes.

  • Self-Validation (Chemical Monitoring): Drain the reaction mixture and wash the resin thoroughly with DMF. Perform a Kaiser Test on a few resin beads. A colorless/yellow bead confirms complete coupling (>99.5%), whereas a blue bead indicates unreacted primary amines, necessitating a double coupling cycle.

Strategic Selection Guide

For drug development professionals, the choice between these reagents dictates the scalability and purity of the final API:

  • Opt for Pre-activated ONp Esters (e.g., N-Cbz-D-norleucine-ONp) when synthesizing complex APIs where the stereointegrity of unnatural amino acids is non-negotiable. It is also the superior choice for difficult fragment condensations in solution phase, where long reaction times would otherwise lead to the degradation of in situ activating agents.

  • Opt for HBTU/HOBt when executing routine, high-throughput Solid-Phase Peptide Synthesis (SPPS)[4]. The rapid kinetics make it ideal for standard linear sequences, provided that pre-activation protocols are strictly followed to mitigate guanidinylation[5].

References

Sources

Comparative

The Definitive Guide to Norleucine Protection: Fmoc vs. Cbz Strategies in Peptide Synthesis

As peptide therapeutics grow in complexity, the strategic selection of unnatural amino acids and their corresponding protecting groups dictates the success of both discovery-scale Solid-Phase Peptide Synthesis (SPPS) and...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the strategic selection of unnatural amino acids and their corresponding protecting groups dictates the success of both discovery-scale Solid-Phase Peptide Synthesis (SPPS) and commercial-scale Liquid-Phase Peptide Synthesis (LPPS).

Norleucine (Nle), an aliphatic isomer of leucine, is frequently utilized as an isosteric replacement for Methionine (Met) [2]. While Met is prone to spontaneous oxidation to sulfoxides, its thioether side chain also acts as a potent poison to palladium catalysts. By substituting Met with Nle, researchers not only improve the metabolic stability of the peptide but also unlock the ability to use catalytic hydrogenolysis for deprotection workflows [2].

This guide provides an objective, data-driven comparison of the two premier


-protecting groups for Norleucine: Fmoc (9-Fluorenylmethoxycarbonyl)  and Cbz/Z (Carboxybenzyl) .

Mechanistic Causality: Fmoc vs. Cbz

The choice between Fmoc-Nle-OH and Cbz-Nle-OH hinges on the desired orthogonality and the phase of synthesis (SPPS vs. LPPS) [1, 4].

Fmoc: Base-Catalyzed -Elimination

The Fmoc group is the gold standard for modern SPPS. It is highly stable to acidic conditions (allowing orthogonal protection of side chains with Boc/tBu groups) but is rapidly cleaved by secondary amines [1].

  • The Mechanism: Deprotection proceeds via an

    
     mechanism. A base (typically 20% piperidine) deprotonates the highly acidic proton on the fluorenyl ring. The resulting cyclopentadienyl-type anion drives the 
    
    
    
    -elimination of the carbamate, releasing CO
    
    
    and dibenzofulvene (DBF).
  • Causality in Reagent Selection: Piperidine is selected not just for its basicity, but for its nucleophilicity. It acts as a scavenger, rapidly reacting with the highly electrophilic DBF intermediate to form a stable DBF-piperidine adduct. Without this scavenging action, DBF would re-alkylate the unprotected

    
    -terminus of the Norleucine residue, drastically reducing yields.
    
Cbz (Z): Catalytic Hydrogenolysis

Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of LPPS and convergent peptide fragment assembly [3, 4]. It is highly stable to the mild basic conditions used in Fmoc chemistry, making the two groups fully orthogonal [1].

  • The Mechanism: Cbz is classically removed via catalytic hydrogenolysis using hydrogen gas (

    
    ) and a Palladium on Carbon (Pd/C) catalyst. The palladium surface adsorbs both the 
    
    
    
    and the benzyl aromatic ring, facilitating the cleavage of the C-O bond to release toluene and CO
    
    
    .
  • The Norleucine Advantage: This is where Norleucine outshines Methionine. The sulfur atom in Methionine's thioether side chain irreversibly binds to the active sites of the Pd catalyst, "poisoning" it and halting hydrogenolysis. Because Norleucine is purely aliphatic, Cbz-Nle-OH undergoes quantitative hydrogenolysis without requiring massive, uneconomical catalyst loadings [2].

G Start N-alpha Protected Norleucine FmocNode Fmoc-Nle-OH Start->FmocNode CbzNode Cbz-Nle-OH (Z-Nle-OH) Start->CbzNode FmocDeprot 20% Piperidine / DMF (Base-catalyzed) FmocNode->FmocDeprot CbzDeprot H2, Pd/C / MeOH (Hydrogenolysis) CbzNode->CbzDeprot FmocMech E1cb Beta-Elimination FmocDeprot->FmocMech CbzMech Catalytic Cleavage CbzDeprot->CbzMech FmocProd H-Nle-OH + DBF-Piperidine + CO2 FmocMech->FmocProd CbzProd H-Nle-OH + Toluene + CO2 CbzMech->CbzProd

Mechanistic pathways of Fmoc base-catalyzed elimination versus Cbz catalytic hydrogenolysis.

Quantitative Data & Properties Comparison

The following table summarizes the experimental parameters and performance metrics for both protecting groups when applied to Norleucine [1, 3, 4].

ParameterFmoc-Nle-OHCbz-Nle-OH (Z-Nle-OH)
Molecular Weight 353.42 g/mol 265.31 g/mol
Primary Application Solid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Cleavage Reagents 20% Piperidine in DMF (or DBU)

gas, 10% Pd/C in MeOH/EtOH
Cleavage Kinetics Fast (< 15 minutes at RT)Moderate (1 - 4 hours at RT)
Byproducts Dibenzofulvene-piperidine adduct, CO

Toluene, CO

Orthogonality Stable to TFA/Acid; Labile to BaseStable to Base/TFA; Labile to

or HF
Typical Deprotection Yield > 98%> 95% (Quantitative due to lack of sulfur)
Side Reactions Diketopiperazine (DKP) formation at dipeptide stageMinimal; highly clean crude profiles

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing the researcher to mathematically or analytically confirm reaction completion at each step.

Protocol A: Fmoc-Nle-OH Coupling and Deprotection (SPPS)

This protocol utilizes UV-spectroscopy for real-time validation of deprotection efficiency.

  • Activation & Coupling:

    • Dissolve 3.0 eq of Fmoc-Nle-OH and 2.9 eq of HBTU in anhydrous DMF.

    • Add 6.0 eq of DIPEA (N,N-Diisopropylethylamine). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid of Nle for HBTU activation but is too bulky to trigger the Fmoc

      
      -elimination.
      
    • Add the activated mixture to the resin-bound peptide and agitate for 45 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove unreacted reagents.

  • Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 10 minutes.

  • Self-Validation (UV Monitoring):

    • Collect the drained deprotection solutions and dilute 1:100 in DMF.

    • Measure the UV absorbance at 301 nm . The DBF-piperidine adduct has a distinct molar extinction coefficient (

      
      ). Using the Beer-Lambert law (
      
      
      
      ), calculate the exact millimoles of Fmoc cleaved. This value must match the theoretical loading of the resin, validating a 100% coupling/deprotection yield.
Protocol B: Cbz-Nle-OH Hydrogenolysis (LPPS)

This protocol highlights the strategic advantage of Nle over Met in catalytic environments[2, 3].

  • Preparation: Dissolve the Cbz-Nle-peptide intermediate in degassed Methanol or Ethanol (0.1 M concentration).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the peptide). Causality: Purging with Argon prior to Pd/C addition prevents the auto-ignition of the catalyst in the presence of ambient oxygen and solvent vapors.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       gas via a balloon or Parr shaker (1-3 atm).
      
    • Stir vigorously at room temperature for 2 hours.

  • Self-Validation (TLC/LCMS & Gas Evolution):

    • The reaction generates CO

      
       gas. The cessation of micro-bubbling is a physical indicator of reaction completion.
      
    • Confirm completion via LCMS. Because Norleucine is an aliphatic isostere, the Pd/C catalyst remains highly active throughout the reaction. If Methionine had been used, the reaction would stall prematurely, showing a mixture of starting material and product on the LCMS trace.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo to yield the free amine.

G Seq Peptide Sequence Design Met Contains Methionine (Met) Thioether Group Seq->Met Nle Contains Norleucine (Nle) Aliphatic Group Seq->Nle PdC Add H2, Pd/C for Cbz Deprotection Met->PdC PdC2 Add H2, Pd/C for Cbz Deprotection Nle->PdC2 Poison Catalyst Poisoning! (Sulfur binds Pd) PdC->Poison Success Efficient Hydrogenolysis PdC2->Success Fail Incomplete Deprotection Low Yield Poison->Fail Pass Quantitative Yield Pure Peptide Success->Pass

Strategic advantage of Norleucine over Methionine in preventing Pd/C catalyst poisoning.

Conclusion

For standard discovery-phase SPPS, Fmoc-Nle-OH remains the undisputed choice due to its rapid, base-labile deprotection kinetics and compatibility with automated synthesizers. However, for scale-up LPPS or complex convergent syntheses requiring orthogonal protection, Cbz-Nle-OH provides an elegant solution. By utilizing Norleucine instead of Methionine, chemists can leverage the mild, highly efficient conditions of catalytic hydrogenolysis without the persistent threat of catalyst poisoning, ensuring high-purity peptide therapeutics.

References
  • Peptide.
  • National Institutes of Health (PMC)
  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 ACS Publications URL
  • Product Class 11: Peptides Thieme Connect URL
Validation

Validating Purity of N-Cbz-D-Norleucine Peptides: A Comparative Analytical Guide

Topic: Validating the Purity of N-Cbz-D-Norleucine Containing Peptides Content Type: Publish Comparison Guide Executive Summary The validation of peptides containing N-Cbz (Carbobenzyloxy) protecting groups and D-Norleuc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Purity of N-Cbz-D-Norleucine Containing Peptides Content Type: Publish Comparison Guide

Executive Summary

The validation of peptides containing N-Cbz (Carbobenzyloxy) protecting groups and D-Norleucine (D-Nle) presents a "hydrophobic chirality" paradox. The Cbz group confers significant hydrophobicity and aromaticity, often leading to aggregation and irreversible adsorption on standard C18 columns. Simultaneously, the D-Norleucine moiety requires strict stereochemical validation to ensure no racemization occurred during coupling—a critical quality attribute (CQA) for therapeutic efficacy and safety.

This guide compares three analytical methodologies for validating these complex peptides: Indirect Derivatization (Marfey’s Method) , Direct Chiral Chromatography , and Optimized Achiral UHPLC .

Part 1: Comparative Analysis of Validation Strategies

The following table contrasts the three primary workflows based on sensitivity, specificity, and operational requirements.

FeatureMethod A: Marfey’s Analysis (Indirect) Method B: Direct Chiral HPLC Method C: Achiral UHPLC-MS
Primary Scope Absolute Stereochemistry (Amino Acid Level)Intact Peptide StereochemistryChemical Purity (Deletions, Adducts)
Chiral Resolution High (Separates D-Nle from L-Nle & L-Leu)Medium-High (Dependent on CSP match)None (Isobaric enantiomers co-elute)
Sample State Hydrolyzed (Destructive)Intact (Non-destructive)Intact (Non-destructive)
Detection Limit < 0.1% D-isomer impurity0.1 - 0.5% (UV dependent)< 0.05% (MS dependent)
Hydrophobicity Handling Excellent (Analytes become soluble diastereomers)Challenging (Requires solubility in NP/PO modes)Good (With C8/Phenyl columns & High Temp)
Throughput Low (24h prep time)Medium (Method development is slow)High (Standard QC workflow)
Part 2: Method A – Indirect Determination (Marfey’s Method)

Status: Gold Standard for Stereochemical Validation

Marfey’s method involves hydrolyzing the peptide and derivatizing the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .[1] This converts enantiomers (D-Nle / L-Nle) into diastereomers (L-FDAA-D-Nle / L-FDAA-L-Nle) which have different physical properties and can be separated on a standard achiral C18 column.

Protocol: Optimized Marfey’s Analysis for Norleucine

1. Hydrolysis (Critical Control Point):

  • Objective: Release free amino acids without inducing racemization.

  • Reagent: 6 M HCl (LC-MS grade).

  • Procedure: Dissolve 0.5 mg peptide in 1 mL 6 M HCl in a sealed glass vial. Incubate at 110°C for 16–24 hours under inert atmosphere (N₂ or Ar) to prevent oxidation of Met/Trp residues if present.

  • Note: To control for hydrolysis-induced racemization, run a parallel control with pure D-Nle and L-Nle standards.

2. Derivatization:

  • Evaporate HCl under N₂ stream.

  • Resuspend residue in 100 µL H₂O.

  • Add 200 µL 1% L-FDAA in acetone.

  • Add 40 µL 1 M NaHCO₃ (pH adjustment to ~8.0).

  • Incubate at 40°C for 1 hour.

  • Quench with 20 µL 2 M HCl. Dilute with 50% Acetonitrile/Water.

3. LC-MS Separation:

  • Column: C18 (e.g., Cortecs C18, 1.6 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in H₂O.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 40 mins (Slow gradient essential for diastereomer separation).

  • Detection: UV 340 nm (Marfey’s chromophore) and MS (SIM mode for Nle mass).

Data Interpretation: Typically, for hydrophobic amino acids like Norleucine, the L-L diastereomer elutes AFTER the L-D diastereomer on C18 columns due to stronger hydrophobic interaction of the "cis" side chains in the folded derivative. However, this must be experimentally verified by injecting derivatized L-Nle and D-Nle standards.

Part 3: Method B – Direct Chiral Chromatography

Status: Best for Intact Peptide Validation

Direct analysis avoids the risk of hydrolysis-induced racemization but faces solubility challenges due to the N-Cbz group.

Protocol: Polysaccharide-Based Separation

1. Column Selection:

  • Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H ).

  • Alternative: Macrocyclic Glycopeptide (e.g., Chirobiotic T ) – excellent for N-blocked amino acids.[3]

2. Mobile Phase (Normal Phase / Polar Organic):

  • Since N-Cbz peptides are hydrophobic, avoid high-water phases.

  • Condition A (Normal Phase): n-Hexane / Ethanol (80:20) + 0.1% TFA.

  • Condition B (Polar Organic): 100% Methanol or Acetonitrile + 0.1% DEA/TFA (for Chirobiotic).

3. Optimization Strategy:

  • Dissolve sample in 50:50 Hexane/Ethanol (or mobile phase).

  • Inject 5 µL. Flow rate 0.5 mL/min.[2][4]

  • Monitor at 254 nm (Cbz absorption).

  • Success Criterion: Baseline resolution (Rs > 1.5) between the major peak (D-Nle peptide) and the spiked L-Nle impurity.

Part 4: Method C – Achiral UHPLC (Chemical Purity)

Status: Routine QC for Deletion/Adduct Impurities

Standard C18 methods often fail N-Cbz peptides due to broad peaks (tailing).

Optimized Conditions:

  • Stationary Phase: Phenyl-Hexyl or C8 (Less retentive than C18, better pi-pi interaction with Cbz).

  • Temperature: 60°C (Critical to break hydrophobic aggregates).

  • Mobile Phase Modifier: Use Isopropanol (IPA) as a co-solvent in Mobile Phase B (e.g., Acetonitrile:IPA 90:10) to improve solubility and peak shape.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating N-Cbz-D-Nle peptides.

ValidationWorkflow Start Sample: N-Cbz-D-Nle Peptide Check1 Step 1: Chemical Purity Check (Achiral UHPLC-MS) Start->Check1 Fail1 Impurity > 0.5%? (Deletions, Adducts) Check1->Fail1 Yes Pass1 Pass Chemical Purity Check1->Pass1 No Check2 Step 2: Chiral Purity Check (Stereochemistry) Pass1->Check2 MethodChoice Select Chiral Method Check2->MethodChoice Marfey Method A: Marfey's (Indirect) Hydrolysis + Derivatization (Best for Absolute Config) MethodChoice->Marfey High Sensitivity Req. Direct Method B: Direct Chiral HPLC Polysaccharide/Glycopeptide CSP (Best for Intact Peptide) MethodChoice->Direct No Hydrolysis Req. Result Final COA Generation Marfey->Result Direct->Result

Caption: Decision tree for selecting the appropriate validation pathway based on impurity profile and sensitivity requirements.

References
  • Bhushan, R., & Brückner, H. (2004). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B.

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. [5]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters.

  • Sztojkov-Ivanov, A., et al. (2011). Direct and indirect stereochemical resolution of the enantiomers of ring- and α-methyl-substituted phenylalanines. Journal of Chromatography A.

  • Waters Corporation. Factors that Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling.

Sources

Comparative

N-Cbz-D-norleucine 4-nitrophenyl ester vs. Alternative Active Esters: A Comprehensive Guide to Synthetic Efficacy

Target Audience: Researchers, peptide chemists, and drug development professionals. Executive Summary In the synthesis of therapeutic peptides, the incorporation of unnatural amino acids like D-norleucine (D-Nle) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Executive Summary

In the synthesis of therapeutic peptides, the incorporation of unnatural amino acids like D-norleucine (D-Nle) is a critical strategy for enhancing metabolic stability and conferring protease resistance. However, the choice of C-terminal activation dictates the efficiency, scalability, and purity of the resulting peptide. This guide provides an objective, data-driven comparison between N-Cbz-D-norleucine 4-nitrophenyl ester (Cbz-D-Nle-ONp) and alternative active esters, such as N-hydroxysuccinimide (NHS) and pentafluorophenyl (Pfp) esters. By analyzing the thermodynamic stability, aminolysis kinetics, and practical utility of these synthons, this guide establishes a self-validating framework for optimizing peptide coupling reactions.

Mechanistic Causality: The Role of the Leaving Group

Active esters bypass the need for in situ coupling reagents (e.g., HATU, EDC), which can introduce toxic byproducts or drive epimerization[1]. The reactivity of an active ester is inversely proportional to the pKa of its leaving group; a lower pKa yields a more stable anion, increasing the electrophilicity of the carbonyl carbon.

Aminolysis occurs via a two-step mechanism: nucleophilic attack by the amine to form a tetrahedral intermediate, followed by the rate-limiting collapse of this intermediate and elimination of the leaving group[2].

Aminolysis A Cbz-D-Nle-ONp (Active Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Peptide Product (Cbz-D-Nle-NH-R) C->D Collapse & Elimination E 4-Nitrophenolate (Yellow, 400 nm) C->E

Fig 1: Aminolysis of Cbz-D-Nle-ONp generating the peptide and 4-nitrophenolate visual indicator.

While fluorinated esters (like Pfp) and NHS esters possess lower pKa values (yielding faster kinetics), 4-nitrophenyl (ONp) esters offer a distinct operational advantage. The 4-nitrophenolate anion released during the reaction is highly chromophoric. Furthermore, ONp esters are highly crystalline and exhibit superior hydrolytic stability compared to their fluorinated or NHS counterparts, making them easier to handle and store without degradation[3].

Comparative Analysis of Active Esters

To objectively select the appropriate active ester for D-norleucine incorporation, one must weigh reaction speed against reagent stability and process control. NHS esters are highly reactive but suffer from poor hydrolytic stability, often leading to non-homogenous labeling or side reactions in semi-aqueous conditions[4]. Conversely, Pfp esters are highly efficient for Solid-Phase Peptide Synthesis (SPPS) but utilize toxic and hygroscopic pentafluorophenol derivatives[5].

The table below summarizes the quantitative and qualitative metrics governing these active esters.

Table 1: Performance Metrics of Common Active Esters
Property4-Nitrophenyl (ONp)N-Hydroxysuccinimide (NHS)Pentafluorophenyl (Pfp)
Leaving Group pKa ~7.15~6.0~5.5
Relative Reactivity ModerateHighVery High
Hydrolytic Stability Excellent (Highly Crystalline)Low to ModerateModerate
Steric Hindrance LowModerateHigh
Visual/UV Indicator Yes (Yellow,

400 nm)
NoNo
Primary Utility Solution-phase, ColorimetricAqueous BioconjugationSolid-Phase Peptide Synthesis

Key Takeaway: For the synthesis workflows requiring strict quality control and minimal moisture sensitivity, Cbz-D-Nle-ONp is the superior synthon. Its moderate reactivity is offset by its exceptional shelf-life and the built-in colorimetric feedback mechanism[5].

Self-Validating Experimental Methodology

A hallmark of robust scientific protocol is self-validation. Because the aminolysis of Cbz-D-Nle-ONp releases 4-nitrophenolate—a species with an intense absorbance at 400 nm—the reaction acts as its own indicator. The protocol below leverages this causality to eliminate guesswork from reaction timing.

Protocol: Solution-Phase Coupling of Cbz-D-Nle-ONp

Rationale: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent to solubilize the hydrophobic Cbz-D-Nle-ONp without dampening the amine's nucleophilicity via hydrogen bonding. Diisopropylethylamine (DIEA) is selected as a non-nucleophilic base; its steric bulk prevents it from attacking the active ester, but it is sufficiently basic to deprotonate the amine hydrochloride salt and drive the formation of the 4-nitrophenolate anion.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the target amine (or peptide fragment) in anhydrous DMF (0.1 M concentration).

  • Base Catalysis: Add 2.0 equivalents of DIEA to the solution. Stir for 5 minutes at room temperature to ensure complete free-basing of the amine.

  • Ester Addition: Add 1.1 equivalents of Cbz-D-Nle-ONp to the reaction mixture.

  • Real-Time UV-Vis Monitoring (The Self-Validation Step):

    • Transfer a 10 µL aliquot to a micro-cuvette containing 990 µL of basic DMF (0.1% DIEA).

    • Measure the absorbance at 400 nm every 15 minutes.

    • Causality: As the peptide bond forms, 4-nitrophenolate accumulates, turning the solution deep yellow. The reaction is mathematically complete when the absorbance at 400 nm reaches a plateau (ΔA/Δt ≈ 0).

  • Quenching & Purification: Once the plateau is reached, quench the reaction by diluting with ethyl acetate and washing with 5% aqueous citric acid. The acidic wash protonates the 4-nitrophenolate back to 4-nitrophenol, shifting it into the organic layer while removing excess DIEA. Purify the organic layer via flash chromatography or preparative HPLC.

Workflow N1 1. Reagent Prep (Dissolve in DMF) N2 2. Base Addition (DIEA Catalysis) N1->N2 N3 3. UV-Vis Monitoring (Absorbance at 400 nm) N2->N3 N4 Plateau Reached? N3->N4 N5 Continue Incubation N4->N5 No N6 4. Quench & Purify (Acid Wash & HPLC) N4->N6 Yes N5->N3

Fig 2: Self-validating experimental workflow for ONp ester coupling with real-time UV-Vis monitoring.

Strategic Application in Drug Development

The specific combination of the Cbz protecting group, the D-norleucine residue, and the ONp active ester is highly strategic in medicinal chemistry.

  • D-Norleucine: As an unnatural, straight-chain isomer of leucine, it is frequently used to replace methionine in peptide sequences. Methionine is highly susceptible to oxidation (forming methionine sulfoxide), which can deactivate a therapeutic peptide. D-Nle maintains the necessary hydrophobicity while resisting both oxidation and proteolytic cleavage.

  • Cbz Protection: The carboxybenzyl group is highly stable to the basic conditions of aminolysis and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂), ensuring orthogonal deprotection strategies without the use of harsh acids like TFA or HF.

By utilizing the ONp ester, researchers guarantee a highly pure, easily monitorable insertion of this critical unnatural amino acid into their therapeutic pipelines.

References

  • Haskali, M. B., et al.
  • Hudson, D. "Active esters for solid phase peptide synthesis.
  • "3.2 Active Esters." Thieme-Connect (Houben-Weyl Methods of Organic Chemistry).
  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem, 2024.
  • "Selective protein functionalisation via enzymatic phosphocholin

Sources

Safety & Regulatory Compliance

Safety

N-Cbz-D-norleucine 4-nitrophenyl ester proper disposal procedures

As a Senior Application Scientist overseeing high-throughput peptide synthesis and chemical operations, I approach laboratory safety not just as a regulatory checklist, but as an integrated system of chemical causality....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput peptide synthesis and chemical operations, I approach laboratory safety not just as a regulatory checklist, but as an integrated system of chemical causality. When working with activated amino acid derivatives like N-Cbz-D-norleucine 4-nitrophenyl ester , understanding the underlying reaction mechanics is the key to designing a safe, self-validating disposal protocol.

This guide provides the operational and logistical framework for safely handling and disposing of this specific reagent and its effluent streams.

Mechanistic Rationale: The Causality of the Hazard

N-Cbz-D-norleucine 4-nitrophenyl ester is utilized in peptide synthesis because the 4-nitrophenyl (ONp) group is an exceptional leaving group. However, this exact chemical property dictates our waste management strategy.

Whether the ester successfully reacts with an amine nucleophile during synthesis or accidentally hydrolyzes upon exposure to ambient moisture, the primary byproduct is 4-nitrophenol (CAS 100-02-7)[1]. 4-Nitrophenol is a highly toxic, environmentally persistent compound that causes cumulative organ damage and is strictly regulated by the EPA under the RCRA U170 hazardous waste code[2][3].

Because 4-nitrophenol is highly toxic to aquatic life, no waste stream containing this byproduct can ever be discharged into municipal sinks or sewers[4]. All operational workflows must be designed to capture, segregate, and route this byproduct for high-temperature incineration.

Quantitative Data & Waste Compatibility

To effectively manage the logistical separation of waste, operators must understand the physical states and partitioning behavior of the chemical.

ParameterSpecificationOperational Implication
Target Compound N-Cbz-D-norleucine 4-nitrophenyl esterMust be stored dry; spontaneously hydrolyzes to toxic U170 byproducts if exposed to moisture.
Primary Byproduct 4-Nitrophenol (CAS 100-02-7)Highly toxic to aquatic life; serves as the primary driver for the hazardous disposal strategy.
EPA Waste Code RCRA U170Mandates strict segregation, labeling, and EPA-compliant incineration[2].
Self-Validating Indicator Bright Yellow (Phenolate form)4-nitrophenol has a pKa of ~7.15. At pH > 8, it forms a bright yellow phenolate ion, visually validating successful aqueous extraction.
Solvent Compatibility DMF, DCM, NMP, EtOAcDictates whether the resulting organic waste is routed to "Halogenated" or "Non-Halogenated" streams.

Degradation & Waste Segregation Pathway

WasteWorkflow A N-Cbz-D-norleucine 4-nitrophenyl ester B Peptide Synthesis (Amine Nucleophile) A->B Reaction C Accidental Spill / Hydrolysis A->C Degradation D Organic Waste Stream (Contains 4-Nitrophenol) B->D Solvent Effluent E Aqueous Waste Stream (Contains 4-Nitrophenolate) B->E Aqueous Wash (pH > 7) C->D Solvent Cleanup F RCRA U170 Compliant Incineration D->F Segregated Organic E->F Segregated Aqueous

Workflow for degradation and waste segregation of N-Cbz-D-norleucine 4-nitrophenyl ester.

Immediate Safety & Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the aerosolization of the solid ester or the spread of concentrated 4-nitrophenol solutions.

  • Isolation: Evacuate the immediate vicinity and don appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if dust is present)[5].

  • Solid Spills (Unreacted Ester): Do not use water initially, as this will trigger hydrolysis. Gently sweep up the solid using non-sparking tools to avoid dust generation, and place it into a sealable, compatible hazardous waste container[6].

  • Liquid Spills (Reaction Mixtures): Absorb the solvent effluent (e.g., DMF or DCM) using an inert, non-combustible absorbent like sand or vermiculite[7].

  • Chemical Quenching: Wash the contaminated surface with a mild basic solution (e.g., 5% sodium carbonate). Causality note: The base forces the hydrolysis of any residual ester and converts the resulting 4-nitrophenol into the highly water-soluble 4-nitrophenolate ion, ensuring complete decontamination. Collect all washings as aqueous hazardous waste.

Step-by-Step Disposal Workflows

Workflow A: Disposal of Unused or Expired Solid Reagent

Unused reagent cannot be discarded in standard solid waste due to its potential to generate U-listed byproducts.

  • Retain the chemical in its original, tightly capped primary container[8].

  • Place the primary container into a secondary containment vessel to prevent rupture during transit.

  • Affix a completed Hazardous Waste tag. Crucially, explicitly list the contents and note the potential for 4-Nitrophenol (U170) generation to ensure Environmental Health & Safety (EHS) routes it to the correct incineration facility[9].

  • Store in a secure, dry Satellite Accumulation Area (SAA) until EHS pickup[8].

Workflow B: Disposal of Organic Reaction Effluents

Following peptide coupling, the organic solvent contains the cleaved 4-nitrophenol byproduct.

  • Transfer the organic effluent into a designated, chemically compatible waste carboy (HDPE is standard)[8].

  • Segregate strictly by solvent type. If the reaction used Dichloromethane (DCM), it must go into a Halogenated waste container. If Dimethylformamide (DMF) was used, it goes into a Non-Halogenated container.

  • Cap the container securely when not actively adding waste, utilizing a vented cap if pressure buildup from volatile solvents is a risk[8].

  • Label the container with exact percentage compositions, specifically flagging the presence of 4-nitrophenol[8].

Workflow C: Disposal of Aqueous Washes (Self-Validating Protocol)

During the workup phase, researchers typically wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO3) to extract the 4-nitrophenol.

  • Observe the Indicator: As the base contacts the 4-nitrophenol, the aqueous layer will turn a brilliant yellow. This is a self-validating system: the color confirms that the toxic byproduct has successfully partitioned into the aqueous phase.

  • Collect this yellow aqueous layer into a dedicated "Aqueous Hazardous Waste" container.

  • Never discharge this down the drain. Even though it is aqueous, it contains high concentrations of a restricted priority pollutant[3][4].

  • Maintain the pH of this waste carboy between 8 and 10. Causality note: If the waste becomes acidic, the 4-nitrophenol will protonate, lose its water solubility, and precipitate out as a toxic sludge, complicating transport and incineration.

References

  • p-Nitrophenol | CASRN 100-02-7 | DTXSID0021834 | IRIS | US EPA, ORD Source: US Environmental Protection Agency URL:[Link]

  • Guideline for the Authorized Disposal of Materials in Laboratory Sinks Source: University of Ottawa URL:[Link]

  • Guidelines: Handling and Disposal of Chemicals Source: Purdue University URL:[Link]

  • Hazardous Materials Management Plan Source: University of Colorado Anschutz Medical Campus URL:[Link]

Sources

Handling

Personal protective equipment for handling N-Cbz-D-norleucine 4-nitrophenyl ester

In the highly specialized field of peptide synthesis, operational excellence requires moving beyond basic compliance to a deep understanding of chemical behavior. Handling N-Cbz-D-norleucine 4-nitrophenyl ester (Cbz-D-Nl...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly specialized field of peptide synthesis, operational excellence requires moving beyond basic compliance to a deep understanding of chemical behavior. Handling N-Cbz-D-norleucine 4-nitrophenyl ester (Cbz-D-Nle-ONp) presents unique logistical and safety challenges. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute safety and operational integrity.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand the causality behind the chemical's hazards. N-Cbz-D-norleucine 4-nitrophenyl ester is an "active ester" utilized to facilitate rapid peptide bond formation. However, the very leaving group that makes it synthetically useful—the 4-nitrophenoxide moiety—is the source of its primary hazard.

Upon exposure to ambient moisture, aqueous workups, or human sweat, the ester hydrolyzes to release 4-nitrophenol 1. 4-Nitrophenol is a severe systemic toxicant that is readily absorbed through the skin, eyes, and respiratory tract. Once in the bloodstream, it oxidizes the iron in hemoglobin from Fe²⁺ to Fe³⁺, causing methemoglobinemia 2. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (blue skin/lips), confusion, and potentially fatal respiratory failure [[3]]().

Toxicology A N-Cbz-D-norleucine 4-nitrophenyl ester C 4-Nitrophenol (Toxic Byproduct) A->C H2O exposure B Ambient Moisture (Hydrolysis) B->C D Dermal / Inhalation Absorption C->D E Methemoglobinemia (Fe2+ -> Fe3+) D->E Bloodstream entry F Tissue Hypoxia & Cyanosis E->F

Hydrolysis pathway of 4-nitrophenyl esters leading to systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling active esters dissolved in organic solvents. Solvents like DMF or DCM act as permeation enhancers, carrying hydrolyzed 4-nitrophenol directly through compromised glove barriers 4.

PPE CategorySpecification / MaterialCausality / RationaleQuantitative Metric
Hand Protection Double Gloving: Nitrile (Outer) + Neoprene (Inner)DMF/DCM rapidly degrade single-layer nitrile. The inner neoprene layer provides a secondary chemical barrier against 4-nitrophenol penetration.>240 mins breakthrough (Neoprene/DMF)
Eye/Face Protection Splash-proof chemical goggles & Face ShieldFine powders can cause severe ocular damage. A face shield is mandatory during solvent addition to prevent splash-back.100% mucosal coverage
Body Protection Flame-retardant lab coat (fully buttoned), closed-toe non-porous shoesPrevents dermal absorption. Porous shoes (e.g., mesh sneakers) trap spilled liquids against the skin, accelerating toxic absorption.N/A
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of reactive ester dust and solvent vapors. Never weigh this compound on an open bench.99.9% vapor containment

Operational Protocols & Self-Validating Workflows

Protocol A: Safe Weighing and Transfer
  • Preparation: Ensure the fume hood is clear of clutter. Lay down a disposable, static-dissipative weighing mat.

  • Gowning: Don inner neoprene gloves, followed by outer nitrile gloves.

  • Static Control: Active ester powders are prone to static fly-away. Use an anti-static gun (zerostat) on the weighing spatula and the receiving vial before opening the chemical container.

  • Transfer: Weigh the N-Cbz-D-norleucine 4-nitrophenyl ester directly into the reaction vessel. Cap the vessel immediately.

  • Decontamination: Carefully fold the disposable weighing mat inward and dispose of it in a solid hazardous waste container.

Protocol B: Self-Validating Spill Response

If a spill occurs, you must verify that decontamination is complete. We utilize the inherent chemical properties of the byproduct to create a self-validating system . 4-Nitrophenol acts as a pH indicator: it is colorless below pH 5.4 but turns a brilliant, highly visible yellow above pH 7.5 5.

  • Evacuate & Ventilate: Alert personnel and ensure the fume hood sash is lowered to the appropriate level.

  • Absorb: Cover the spill with a universal liquid-binding absorbent (e.g., diatomite) 6.

  • Neutralize & Clean: Spray the area with a mild basic solution (e.g., 5% sodium bicarbonate).

  • Visual Validation (The Check): Wipe the area with a white paper towel. If the towel turns yellow, toxic 4-nitrophenolate is still present.

  • Iterate: Repeat the basic wash until the white wipe remains completely colorless.

SpillResponse S1 1. Isolate Spill Area S2 2. Don PPE (Double Gloving) S1->S2 S3 3. Apply Absorbent & Basic Wash (pH > 7.5) S2->S3 S4 4. Visual Validation (White Wipe Test) S3->S4 S4->S3 Wipe turns YELLOW (Contaminated) S5 5. Collect as Hazardous Waste S4->S5 Wipe is COLORLESS (Decontaminated)

Self-validating spill response workflow utilizing 4-nitrophenol's colorimetric shift.

Waste Management and Disposal Plan

Improper disposal of 4-nitrophenyl esters can lead to severe environmental toxicity and regulatory fines. 4-Nitrophenol is highly toxic to aquatic life. Under no circumstances should any waste containing this compound be flushed down the sink 1.

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, wipes, and outer gloves) must be placed in a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Reaction filtrates containing cleaved 4-nitrophenol must be collected in a dedicated, halogenated organic waste carboy (if DCM is used) or non-halogenated carboy (if only DMF/NMP is used). Do not mix with acidic waste streams, as acidic conditions can alter the solubility and reactivity of the waste profile.

  • Container Disposal: Empty chemical bottles still contain hazardous residue. Do not rinse them. Cap them tightly and submit them intact to your Environmental Health and Safety (EHS) department for professional incineration .

References

  • Standard Operating Procedures Waste Handling & Disposal kamatlab.com [Link]

  • 4-Nitrophenol - Wikipedia wikipedia.org[Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf nih.gov [Link]

  • 4-Nitrophenol - HAZARD SUMMARY nj.gov[Link]

Sources

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